4-Ethyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCODVKTTJWFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472704 | |
| Record name | 4-Ethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-15-3 | |
| Record name | 4-Ethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing aspects from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.
Chemical Identity and Molecular Structure
This compound, with the CAS Number 43024-15-3, is a pyrazole derivative substituted with an ethyl group at the C4 position and an amino group at the C3 position.[1] The presence of the amino group and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts this molecule with its characteristic chemical reactivity and biological potential.
The tautomeric nature of the pyrazole ring allows for the existence of two tautomers, this compound and 4-ethyl-2H-pyrazol-3-amine. The equilibrium between these forms can be influenced by the solvent and the solid-state packing.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| Appearance | Colorless crystalline powder or crystal | [1] |
| Melting Point | Not experimentally determined | |
| Boiling Point (Predicted) | 307.2 ± 22.0 °C | [1] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and ketone | [1] |
| pKa (Predicted) | 16.12 ± 0.50 | [1] |
| logP (Predicted) | 0.7 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazole ring, the protons of the ethyl group (a quartet and a triplet), and the protons of the amino group. The chemical shift of the N-H protons can be broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the ethyl substituent. The chemical shifts will be influenced by the electron-donating amino group and the aromaticity of the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2]
-
C-H stretching: Bands corresponding to the stretching of C-H bonds in the ethyl group and on the pyrazole ring will be observed in the 3100-2850 cm⁻¹ region.
-
N-H bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[2]
-
C=C and C=N stretching: Aromatic ring stretching vibrations from the pyrazole core will appear in the 1600-1400 cm⁻¹ region.
-
C-N stretching: The stretching vibration of the C-N bond is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 111.1. The fragmentation pattern can provide further structural information.
Experimental Protocols
The following section details standardized protocols for the experimental determination of the key physicochemical properties of this compound.
Synthesis of this compound
A general method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For this compound, a plausible synthetic route starts from 2-cyanobutanoic acid, which can be esterified and then condensed with hydrazine. Another described method involves the ethylation of a pyrazole precursor followed by reaction with an amino reducing agent.[1]
Figure 2: A plausible synthetic workflow for this compound.
Protocol:
-
Esterification: To a solution of 2-cyanobutanoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the ethyl 2-cyanobutanoate.
-
Cyclization: Dissolve the ethyl 2-cyanobutanoate in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Determination of Melting Point
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol:
-
Ensure the sample of this compound is crystalline and dry.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Determination of pKa
Principle: The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Record the pH values against the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis Protocols
4.4.1. NMR Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved before placing it in the NMR spectrometer.
4.4.2. IR Spectroscopy
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
4.4.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI or EI).
Applications in Drug Discovery
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in various kinase inhibitors and other therapeutic agents. The ethyl group at the C4 position can provide advantageous steric and electronic properties, potentially influencing binding affinity and selectivity for biological targets. The physicochemical properties detailed in this guide are critical for:
-
Lead Optimization: Modifying solubility, lipophilicity (logP), and pKa to improve pharmacokinetic profiles (ADME).
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the core structure affect biological activity.
-
Formulation Development: Ensuring the stability and bioavailability of potential drug candidates.
Figure 3: The influence of physicochemical properties on drug development.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While several key parameters have been predicted, this document also outlines the necessary experimental protocols for their empirical determination. A comprehensive understanding of these properties is indispensable for researchers and scientists aiming to leverage this versatile building block in the design and synthesis of next-generation pharmaceuticals.
References
An In-Depth Technical Guide to 4-Ethyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, particularly in the realm of drug discovery.
Compound Profile
This compound is a substituted pyrazole characterized by an ethyl group at the 4-position and an amine group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems.
| Property | Value | Source |
| CAS Number | 43024-15-3 | [1] |
| Molecular Formula | C₅H₉N₃ | [2] |
| Molecular Weight | 111.15 g/mol | [3] |
| Appearance | Colorless crystalline powder or crystal | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and ketone.[3] |
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-ethylacrylate
-
To a stirred solution of butyraldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-cyano-3-ethylacrylate.
Causality behind experimental choices: The Knoevenagel condensation is a classic method for C-C bond formation. Piperidine is a mild base that effectively catalyzes the reaction between the aldehyde and the active methylene compound (ethyl cyanoacetate). Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-cyano-3-ethylacrylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Causality behind experimental choices: The cyclization reaction with hydrazine forms the pyrazole ring. A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting material. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate. Recrystallization is an effective method for purifying the solid product.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental data for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[4]
-
¹H NMR:
-
The ethyl group should exhibit a triplet for the methyl protons (CH₃) around δ 1.0-1.2 ppm and a quartet for the methylene protons (CH₂) around δ 2.4-2.6 ppm.
-
The pyrazole ring proton (C5-H) is expected to appear as a singlet in the aromatic region, likely around δ 7.3-7.5 ppm.
-
The amine (NH₂) and pyrazole N-H protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are also D₂O exchangeable.
-
-
¹³C NMR:
-
The ethyl group carbons should appear at approximately δ 14-16 ppm (CH₃) and δ 16-18 ppm (CH₂).
-
The pyrazole ring carbons will have distinct signals, with the carbon bearing the amino group (C3) being the most deshielded.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.
-
N-H bending: A characteristic bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.
-
C-N stretching: The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ region.
-
C-H stretching: Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.
Reactivity and Applications in Drug Development
The 3-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound serves as a versatile starting material for the synthesis of various therapeutic agents.
Chemical Reactivity
The two primary reactive sites in this compound are the nucleophilic amino group and the pyrazole ring nitrogens.
Caption: Key reaction pathways for this compound.
-
Acylation and Sulfonylation: The amino group can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Alkylation: The amino group can be alkylated, although over-alkylation can be a competing reaction.
-
Condensation Reactions: The amine can participate in condensation reactions with aldehydes and ketones to form imines.
-
N-Alkylation/N-Arylation of the Pyrazole Ring: The pyrazole ring nitrogens can be alkylated or arylated, often with regioselectivity depending on the reaction conditions and the nature of the substituent at the 1-position.
Role in Medicinal Chemistry
The pyrazole core is a key component in many approved drugs and clinical candidates, particularly in oncology and inflammatory diseases. Substituted 3-aminopyrazoles are extensively used in the development of kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The 4-ethyl substituent can provide desirable lipophilicity and van der Waals interactions within the binding pocket, potentially enhancing potency and selectivity.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications:
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
-
-
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage: Store in a dry, dark place at 2-8°C.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit not widely published, synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse libraries of compounds. The proven importance of the 3-aminopyrazole scaffold in medicinal chemistry underscores the potential of this compound in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Spectroscopic Data of 4-Ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 4-Ethyl-1H-pyrazol-3-amine (CAS: 43024-15-3). As a substituted pyrazole, this molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents. Understanding its structural and electronic properties through spectroscopic analysis is fundamental for its application in synthesis, quality control, and further molecular design. This document presents a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures. Methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The strategic placement of functional groups, such as the amino and ethyl moieties in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate and thorough spectroscopic characterization is therefore non-negotiable for confirming the identity, purity, and structure of this synthetic building block. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound.
The structural framework of this compound, with its distinct proton and carbon environments, lends itself to detailed elucidation by NMR. The primary amine and the pyrazole ring system will produce characteristic absorption bands in the IR spectrum. Finally, mass spectrometry will confirm the molecular weight and offer insights into the molecule's fragmentation patterns, further corroborating its structure.
Caption: Core spectroscopic techniques for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The expected spectra are based on the analysis of similar aminopyrazole structures and established chemical shift principles.[1][2][3][4][5][6][7]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons (NH and NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will reveal five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 1.1 - 1.3 | Triplet (t) | 3H | -CH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. This is a standard aliphatic region. |
| ~ 2.4 - 2.6 | Quartet (q) | 2H | -CH₂ CH₃ | The methylene protons are coupled to the methyl protons, resulting in a quartet. The chemical shift is slightly downfield due to the proximity to the pyrazole ring. |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and typically appear as a broad singlet. The exact chemical shift can be highly dependent on solvent, concentration, and temperature. |
| ~ 7.3 - 7.5 | Singlet (s) | 1H | C5-H | The proton at the 5-position of the pyrazole ring is a single aromatic proton and is expected to appear as a singlet. In similar pyrazole systems, this proton typically resonates in this region.[4][5] |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | N1-H | The N-H proton of the pyrazole ring is also exchangeable and often appears as a very broad singlet at a downfield chemical shift, particularly in DMSO-d₆.[5] |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 13 - 15 | -CH₂CH₃ | The methyl carbon of the ethyl group will be the most upfield signal, typical for aliphatic carbons. |
| ~ 18 - 22 | -CH₂ CH₃ | The methylene carbon will be slightly downfield from the methyl carbon. |
| ~ 105 - 115 | C 4 | The C4 carbon, bearing the ethyl group, will be significantly shielded compared to the other ring carbons. In 3,5-dimethylpyrazole, the C4 carbon appears around 104 ppm.[4] |
| ~ 135 - 145 | C 5 | The C5 carbon, attached to a proton, will be in the aromatic region. |
| ~ 145 - 155 | C 3 | The C3 carbon, attached to the amino group, will be the most downfield of the ring carbons due to the deshielding effect of the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds.
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, which requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be run first and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The key diagnostic peaks are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration Type | Description and Rationale |
| 3400 - 3200 | N-H Stretch (Amine) | As a primary amine, two distinct bands are expected in this region corresponding to the asymmetric and symmetric stretching of the NH₂ group. This is a hallmark of primary amines.[8] |
| 3200 - 3100 | N-H Stretch (Pyrazole) | A broad absorption due to the N-H stretching of the pyrazole ring is expected. This band may overlap with the amine N-H stretches. |
| 2960 - 2850 | C-H Stretch | Absorptions from the sp³ C-H bonds of the ethyl group will appear in this region. |
| ~1650 - 1580 | N-H Bend | The scissoring vibration of the primary amine (NH₂) typically appears in this region as a moderately strong band.[8] |
| ~1600 - 1450 | C=C and C=N Stretch | The stretching vibrations of the pyrazole ring bonds will appear in this fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of its identity.
Experimental Protocol: MS Data Acquisition
Step-by-Step Methodology:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, typically over a range of 50-500 m/z.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion: The molecular formula is C₅H₉N₃, giving a monoisotopic mass of 111.080 g/mol . In ESI-MS, a prominent peak is expected at m/z 112.087 corresponding to the protonated molecule [M+H]⁺.[9] In EI-MS, the molecular ion peak [M]⁺ at m/z 111 should be observable.
-
Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in predictable ways. The most common fragmentation for aliphatic amines is α-cleavage.
-
α-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a likely fragmentation pathway. This would result in a fragment ion at m/z 96 (111 - 15).
-
Loss of HCN: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN). A peak corresponding to [M-27]⁺ at m/z 84 may be observed.
-
Loss of Ethylene: A retro-Diels-Alder type rearrangement could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 83 (111 - 28).
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on established chemical principles and data from structurally related compounds. The outlined experimental protocols offer a framework for obtaining high-quality, reliable data. By understanding these spectroscopic signatures, researchers can confidently verify the structure and purity of this important heterocyclic building block, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Solubility and Stability of 4-Ethyl-1H-pyrazol-3-amine
Introduction
4-Ethyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. As a potential drug candidate or a key intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that profoundly influence a compound's journey from the laboratory to clinical application, affecting its bioavailability, formulation, and shelf-life.
This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, the narrative herein is structured to not only present established protocols but also to elucidate the underlying scientific rationale for experimental choices. This document is designed to be a self-validating resource, grounding its methodologies in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles. While specific experimental data for this compound is not widely published, this guide will present the methodologies to obtain such data, complete with illustrative examples.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. A preliminary assessment of this compound suggests it is slightly soluble in water and soluble in some organic solvents[4]. The molecular structure, featuring a polar pyrazole ring with an amino group capable of hydrogen bonding and a nonpolar ethyl group, dictates its solubility behavior.
Aqueous Solubility
Aqueous solubility is a crucial parameter, as it often correlates with oral bioavailability. For ionizable molecules like this compound, solubility is highly dependent on the pH of the medium.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved solute[5].
Methodology:
-
Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for simulated blood).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid ensures that saturation is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility due to the presence of fine particles[6].
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Illustrative Data Presentation:
The following table presents a hypothetical summary of aqueous solubility data for this compound, as would be generated from the protocol above.
| pH | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| 1.2 | 25 | 550 |
| 6.8 | 25 | 120 |
| 7.4 | 25 | 95 |
| 1.2 | 37 | 680 |
| 6.8 | 37 | 150 |
| 7.4 | 37 | 115 |
Solubility in Organic and Co-Solvents
Understanding the solubility in organic solvents is essential for developing formulations for preclinical and clinical studies, as well as for purification and crystallization processes.
Experimental Protocol: Kinetic Solubility in Organic Solvents
For higher throughput screening in various solvents, a kinetic solubility assessment is often employed.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the desired organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Precipitation Detection: After a set incubation period, the presence of precipitate is detected. This can be done visually or instrumentally, for example, by nephelometry, which measures light scattering from undissolved particles[2].
-
Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Illustrative Data Presentation:
| Solvent | Temperature (°C) | Hypothetical Kinetic Solubility (mg/mL) |
| Ethanol | 25 | > 50 |
| Propylene Glycol | 25 | 25 |
| PEG 400 | 25 | 40 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Part 2: Stability Characteristics of this compound
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life[7][8]. Forced degradation studies are a key component of this, designed to identify potential degradation products and establish stability-indicating analytical methods[9][10][11].
Forced Degradation (Stress Testing)
Forced degradation studies expose the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation[12].
Experimental Protocol: Forced Degradation Studies
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity, and mass spectrometry (MS) can be used to identify the mass of any degradation products.
Potential Degradation Pathways
Based on the chemical structure, this compound may be susceptible to certain degradation pathways. The pyrazole ring is generally stable, but the amino group can be a site for oxidation. Under harsh acidic or basic conditions, ring-opening is a possibility, though less likely for the aromatic pyrazole ring.
Illustrative Data Presentation:
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | < 5% | 1 |
| 0.1 M NaOH, 60°C | ~10% | 2 |
| 3% H₂O₂, RT | ~15% | 3 |
| 80°C, Solid | < 2% | 0 |
| Photolytic (ICH Q1B) | < 5% | 1 |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined the standard, scientifically robust methodologies for determining these critical parameters. By following these protocols, researchers can generate the necessary data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. The provided frameworks for experimental design and data presentation serve as a practical resource for scientists in the pharmaceutical industry.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrazole | 288-13-1 [chemicalbook.com]
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- 10. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity Screening of 4-Ethyl-1H-pyrazol-3-amine
This guide provides a comprehensive framework for the biological activity screening of 4-Ethyl-1H-pyrazol-3-amine, a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to systematically evaluate the therapeutic potential of this molecule. By integrating established principles of medicinal chemistry with modern high-throughput screening paradigms, we present a robust workflow from initial broad-based screening to targeted mechanistic studies.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse substitutions, allowing for fine-tuning of its physicochemical and pharmacological properties.[4][5][6] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant effects.[1][2][4][7][8] Given this rich history, the exploration of novel, uncharacterized pyrazole-containing molecules like this compound is a scientifically compelling endeavor.
Compound Profile: this compound
Structure:
-
IUPAC Name: this compound
-
CAS Number: 43024-15-3[9]
-
Molecular Formula: C5H9N3[10]
-
Molecular Weight: 111.15 g/mol
While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural motifs—a 3-aminopyrazole core with an ethyl group at the 4-position—suggest several plausible avenues for biological investigation. The 3-amino group, in particular, is a common feature in bioactive pyrazoles and can serve as a key pharmacophore for interactions with various biological targets. The ethyl group at the C4 position may influence selectivity and pharmacokinetic properties.
A Strategic Approach to Biological Activity Screening
A hierarchical screening strategy is proposed to efficiently and comprehensively evaluate the biological potential of this compound. This tiered approach, often referred to as a screening cascade, is designed to maximize information while conserving resources.
Tier 1: Broad-Based Phenotypic and Target-Based Screening
The initial phase of screening aims to cast a wide net to identify any significant biological activity. This involves a combination of high-throughput screening (HTS) against diverse cellular models and key enzyme classes known to be modulated by pyrazole derivatives.
Experimental Workflow for Tier 1 Screening
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. 43024-15-3|this compound|BLD Pharm [bldpharm.com]
- 10. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminopyrazole core is a five-membered aromatic heterocycle distinguished by its remarkable versatility and therapeutic relevance. Long recognized as a "privileged structure" in medicinal chemistry, this scaffold provides a rigid and tunable framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity.[1] Its unique electronic properties, including the presence of both hydrogen bond donors and acceptors, allow for critical interactions within the active sites of enzymes, particularly kinases.[2] This guide provides an in-depth technical overview of substituted aminopyrazoles, exploring their synthesis, mechanisms of action, and diverse therapeutic applications, with a focus on oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the causality behind medicinal chemistry strategies, provide detailed experimental protocols for synthesis and biological evaluation, and present quantitative data to guide future drug discovery efforts.
The Aminopyrazole Core: Chemical Properties and Synthetic Strategies
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The addition of an amino group at the 3, 4, or 5-position creates the aminopyrazole scaffold, a versatile building block in medicinal chemistry.[3] The position of the amino group significantly influences the molecule's chemical properties and its potential biological activities.[1] 3-Aminopyrazoles and 5-aminopyrazoles are the most extensively studied isomers due to their utility in constructing a wide array of bioactive molecules, including potent kinase inhibitors.[3][4]
General Synthetic Routes
The synthesis of the aminopyrazole core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
1.1.1. Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles
One of the most common and versatile methods for synthesizing 3- or 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.[2][5] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2]
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add hydrazine (1.05 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying under vacuum.
1.1.2. Synthesis of N-Substituted 5-Aminopyrazoles
The introduction of substituents on the pyrazole nitrogen is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of aminopyrazole-based drugs. This can be achieved by using substituted hydrazines in the initial cyclization reaction or by post-synthetic modification of the N-unsubstituted pyrazole.
Experimental Protocol: General Procedure for N-Arylation of 5-Aminopyrazoles [6]
-
Reaction Setup: To a solution of the 5-aminopyrazole (1 equivalent) in a suitable solvent such as DMF, add a base like sodium hydride (NaH).
-
Addition of Reagents: Add the desired 2-halogenated azine or azole (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography.
Therapeutic Applications in Oncology: Targeting the Kinome
The aminopyrazole scaffold has proven to be particularly effective in the design of protein kinase inhibitors for cancer therapy.[1] The ability of the aminopyrazole core to form a triad of hydrogen bonds with the hinge region of the kinase active site makes it a potent pharmacophore for ATP-competitive inhibition.[7]
Cyclin-Dependent Kinase (CDK) Inhibitors
Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key regulators of the cell cycle.[7] Aminopyrazole-based compounds have been successfully developed as inhibitors of various CDKs, including CDK2, CDK5, and CDK9.[7][8]
Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to its inactivation and the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication.[9][10][11][12] Aminopyrazole-based CDK2 inhibitors block this phosphorylation event, keeping Rb in its active, hypophosphorylated state, thereby sequestering E2F and inducing G1 cell cycle arrest.[13]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. soc.chim.it [soc.chim.it]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9573977B2 - Method for preventing neoplastic transformation by inhibition of retinoblastoma protein inactivation - Google Patents [patents.google.com]
- 11. Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional inhibition by the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
In silico modeling of 4-Ethyl-1H-pyrazol-3-amine receptor binding
An In-Depth Technical Guide: In Silico Modeling of 4-Ethyl-1H-pyrazol-3-amine Receptor Binding
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects.[1][2][3] this compound is a representative of this class, yet its specific molecular targets are not extensively characterized. This technical guide provides a comprehensive, field-proven workflow for elucidating the potential receptor interactions of this compound using a suite of in silico modeling techniques. We will navigate the computational drug discovery pipeline, from initial target identification ("target fishing") to rigorous, structure-based analysis of the ligand-receptor complex. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to characterize small molecules and accelerate the discovery of novel therapeutics.
Introduction: The Rationale for an In Silico Approach
The journey from a chemical entity to a therapeutic agent is long and resource-intensive. Computational, or in silico, methods have become indispensable tools for navigating this process, offering a cost-effective and rapid means to generate and test hypotheses.[4][5] By modeling the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level, we can predict binding affinity, elucidate mechanisms of action, and rationally guide the design of more potent and selective compounds.[4]
This compound (Figure 1), with its potential therapeutic activities, presents an ideal case study.[1] However, without a known receptor, our first challenge is to identify plausible biological targets. This guide, therefore, adopts a holistic approach, beginning with target identification before proceeding to detailed binding analysis.
Figure 1: Chemical Structure of this compound
Part I: Target Identification - Fishing for Biological Receptors
When a ligand's target is unknown, we can employ ligand-based computational methods to predict potential receptors. These techniques leverage the principle that molecules with similar shapes and chemical features are likely to bind to similar proteins.
Ligand-Based Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features essential for optimal molecular interactions with a specific target.[7][8] These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers.[7] By generating a pharmacophore model for this compound, we can screen it against databases of pharmacophores derived from known protein binding sites.
Target Prediction Servers
Several web-based tools utilize algorithms that compare a query molecule's topology, shape, or pharmacophoric features against extensive databases of known ligand-target interactions.
-
SwissTargetPrediction: Predicts targets by combining 2D and 3D similarity measures between the query molecule and known ligands.[9]
-
PharmMapper: Screens a query molecule against a comprehensive database of target pharmacophores to identify potential drug targets.[10]
For this guide, we will proceed with a hypothetical target class frequently associated with the pyrazole scaffold: protein kinases . Specifically, we will use Fms-like receptor tyrosine kinase 3 (FLT3) as our exemplar target, a key protein in acute myeloid leukemia (AML) for which many pyrazole-based inhibitors have been developed.[11][12]
Part II: The Core Workflow for Structure-Based Modeling
With a putative target identified, we can proceed to a detailed structure-based analysis. This workflow is designed to predict the binding mode, estimate binding affinity, and assess the stability of the ligand-receptor complex.
Caption: Overall In Silico Modeling Workflow.
Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a receptor's binding site.[4][13]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 11789157).[6]
-
Using a molecular modeling tool (e.g., PyRx's integrated OpenBabel), perform energy minimization to achieve a low-energy conformation.[14][15]
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in the required .pdbqt format.[16]
-
-
Receptor Preparation:
-
Download the crystal structure of the target receptor from the Protein Data Bank (PDB). For our example, we will use FLT3 kinase (e.g., PDB ID: 4XUF).
-
Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands using software like AutoDock Tools or PyMOL.[13]
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D grid box that encompasses the receptor's active site.
-
If a co-crystallized ligand was present, the grid box should be centered on its geometric center to define the known binding pocket.[14] Otherwise, literature or site-finder algorithms can be used to identify the putative binding site.
-
-
Running the Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina) with the prepared ligand, receptor, and grid parameters.[13] Vina will sample different ligand conformations within the grid box and score them.
-
-
Results Analysis:
-
The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[13]
-
Visualize the top-ranked pose in a molecular viewer (e.g., BIOVIA Discovery Studio, PyMOL). Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and key amino acid residues in the active site.
-
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| FLT3 Kinase | 4XUF | -7.8 | CYS694, LEU616, GLY697 |
| COX-2 | 5KIR | -7.2 | ARG513, TYR355, VAL523 |
| p38α Kinase | 3HEC | -6.9 | MET109, LYS53, ASP168 |
Structure-Based Pharmacophore Modeling
Using the best-docked pose from the previous step, we can generate a structure-based pharmacophore model. This model distills the key interactions into a 3D query that can be used to screen large compound libraries for molecules that fit the same interaction pattern, potentially identifying novel hits with diverse chemical scaffolds.[17][18]
Caption: Detailed Molecular Docking Workflow.
Molecular Dynamics (MD) Simulation: Assessing Stability
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[19] They simulate the movements of atoms in the ligand-receptor complex over time, providing critical insights into the stability of the binding pose and the flexibility of the system.[19][20] A stable complex in an MD simulation adds confidence to the docking prediction.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the best-docked pose of the this compound-FLT3 complex as the starting structure.
-
Generate a topology and parameter file for the ligand using a tool like CGenFF or the CHARMM-GUI server, as standard force fields do not contain parameters for all drug-like molecules.[21]
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[21]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the preparation phase.[22]
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This is the NVT (isothermal-isochoric) ensemble equilibration.[20][21]
-
Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the system's pressure and ensure the correct solvent density. The restraints on the complex are typically maintained during this phase.[20][21]
-
-
Production Run:
-
Remove all restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and the ligand's binding pose is stable.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and receptor throughout the simulation to see if they are persistent.
-
Model Validation and Trustworthiness
An in silico model is only as good as its validation. To ensure the trustworthiness of our docking protocol, a standard procedure is to perform "re-docking." The native co-crystallized ligand (if available) is extracted from the PDB file and then docked back into the receptor's binding site. A successful protocol should reproduce the original crystallographic pose with a low RMSD (typically < 2.0 Å). This validates that the chosen docking parameters are appropriate for the system.
Conclusion and Future Directions
This guide has outlined a robust, multi-step in silico workflow to investigate the receptor binding of this compound. By progressing from target fishing to molecular docking and finally to molecular dynamics, we can build a comprehensive, data-driven hypothesis of the molecule's mechanism of action. The insights gained—predicted binding affinity, key interactions, and complex stability—provide an authoritative foundation for subsequent experimental validation and can guide the rational design of new pyrazole derivatives with improved therapeutic profiles. The integration of these computational techniques is a cornerstone of modern, efficient drug discovery.[5]
References
- 1. chembk.com [chembk.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 8. rasalifesciences.com [rasalifesciences.com]
- 9. scispace.com [scispace.com]
- 10. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. dovepress.com [dovepress.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of 4-Ethyl-1H-pyrazol-3-amine
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-aminopyrazoles, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[2] Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism in the specific case of 4-Ethyl-1H-pyrazol-3-amine, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development efforts.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This process, known as annular prototropic tautomerism, is a rapid 1,2-proton shift between the vicinal nitrogens. For a symmetrically substituted pyrazole, this exchange results in identical molecules. However, in unsymmetrically substituted pyrazoles, such as 3-aminopyrazoles, this equilibrium involves distinct chemical entities with potentially different properties and reactivities.
The tautomeric forms of this compound are of particular interest due to the presence of both an electron-donating amino group and an alkyl substituent, which collectively influence the electronic distribution within the pyrazole ring and, consequently, the position of the tautomeric equilibrium.
Proposed Synthesis of this compound
A common and effective method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[3] For the synthesis of the title compound, a suitable starting material would be 2-ethyl-3-oxobutanenitrile.
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-ethyl-3-oxobutanenitrile (1.0 eq) in absolute ethanol (0.5 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Theoretical Analysis of Tautomeric Equilibrium
The annular tautomerism of this compound involves an equilibrium between two forms: this compound (Tautomer A) and 4-Ethyl-1H-pyrazol-5-amine (Tautomer B).
Caption: Annular tautomeric equilibrium in this compound.
The position of this equilibrium is governed by the electronic effects of the substituents on the pyrazole ring.
-
Amino Group (-NH₂): This is a strong π-electron donating group, which increases the electron density of the pyrazole ring, particularly at the ortho and para positions.
-
Ethyl Group (-CH₂CH₃): This is a weak σ-electron donating group.
General principles suggest that electron-donating groups favor the tautomer where the proton is on the nitrogen atom further away from the substituent. In the case of 3-aminopyrazoles, the amino group's electron-donating nature tends to stabilize the 3-amino tautomer (Tautomer A).[2][4] The additional weak electron-donating effect of the 4-ethyl group is expected to further reinforce this preference.
Computational Chemistry Protocol for Tautomer Analysis
To quantify the relative stabilities of the tautomers, quantum chemical calculations are indispensable. Density Functional Theory (DFT) provides a robust framework for such predictions.[5][6]
Protocol for DFT Calculations
-
Structure Preparation: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Solvation Effects: To model the effect of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for solvents of varying polarity (e.g., chloroform for non-polar and DMSO for polar).
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution. The relative free energy (ΔG) is the difference between the Gibbs free energies of the two tautomers.
-
Equilibrium Constant and Population Analysis: Calculate the tautomeric equilibrium constant (K_T) using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature (298.15 K). The percentage population of each tautomer can then be determined.
Predicted Computational Data Summary
| Tautomer | Gas Phase ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) | DMSO ΔG (kcal/mol) |
| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | Predicted positive | Predicted positive | Predicted positive |
| Predicted Major Form | Tautomer A | Tautomer A | Tautomer A |
Experimental Characterization Protocols
A combination of spectroscopic techniques is required to experimentally validate the computational predictions and fully characterize the tautomeric behavior.[7]
Caption: Experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[8][9][10]
Protocol:
-
Sample Preparation: Prepare samples of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
¹H and ¹³C NMR: Acquire standard ¹H and ¹³C NMR spectra at room temperature. In cases of rapid tautomeric exchange, averaged signals will be observed.
-
Low-Temperature NMR: To slow the proton exchange and potentially resolve signals for individual tautomers, acquire spectra at lower temperatures (e.g., down to -60 °C).
-
¹⁵N NMR: Acquire ¹⁵N NMR spectra, as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and chemical environment.
-
2D NMR: Perform 2D NMR experiments, such as HSQC, HMBC, and NOESY, to aid in the unambiguous assignment of all proton and carbon signals for the predominant tautomer(s).
Expected Observations: The chemical shifts of the pyrazole ring carbons C3 and C5 are particularly diagnostic. In Tautomer A, C3 will be bonded to the amino group, while in Tautomer B, C5 will be bonded to the amino group, leading to distinct chemical shifts.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure in the solid state.[11]
Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. This will unambiguously identify the tautomeric form present in the solid state by locating the position of the N-H proton.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, influencing its properties and potential applications in drug discovery. Based on established principles of substituent effects on pyrazole tautomerism, the this compound (Tautomer A) is predicted to be the major tautomer in both the gas phase and in solution. This in-depth guide outlines a comprehensive approach, combining synthesis, computational modeling, and rigorous experimental characterization, to fully elucidate the tautomeric behavior of this important heterocyclic compound. The presented protocols provide a robust framework for researchers to investigate not only this specific molecule but also other substituted pyrazole systems, thereby contributing to a deeper understanding of structure-reactivity relationships in this vital class of compounds.
References
- 1. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Ethyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 4-Ethyl-1H-pyrazol-3-amine, a valuable heterocyclic building block. The synthesis is achieved through the classical and reliable cyclocondensation of 2-cyano-3-oxopentane with hydrazine hydrate. This guide offers a comprehensive overview of the reaction, including mechanism, materials, a detailed experimental procedure, purification, and characterization, designed to be a self-validating system for medicinal chemists and organic synthesis professionals.
Introduction and Scientific Context
Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them ideal for interacting with biological targets. The functionalization of the pyrazole ring, particularly at the 3, 4, and 5 positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a key intermediate, providing a reactive amino group for further elaboration and an ethyl group at the C4 position, which can enhance binding affinity or improve pharmacokinetic profiles.
This protocol details an efficient and well-established method for the synthesis of this compound based on the cyclocondensation of a β-ketonitrile with hydrazine. This approach is widely recognized for its reliability and directness in forming the pyrazole ring.
Synthesis Overview and Rationale
The chosen synthetic route is the reaction between 2-cyano-3-oxopentane and hydrazine hydrate. This reaction is a cornerstone of pyrazole synthesis and proceeds through a well-understood mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of 2-cyano-3-oxopentane.
-
Dehydration & Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group.
-
Tautomerization: The resulting 5-imino-4,5-dihydropyrazole intermediate undergoes tautomerization to yield the stable, aromatic this compound product.
This one-pot reaction is efficient and typically results in high yields, making it a preferred method for laboratory-scale synthesis.
Experimental Workflow Diagram
The following diagram illustrates the synthetic transformation.
Caption: Synthetic pathway for this compound.
Materials and Quantitative Data
| Reagent / Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |
| 2-Cyano-3-oxopentane | C₆H₉NO | 111.14 | 10.0 | 1.11 g | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 12.0 | ~0.62 mL (0.60 g) | 1.2 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | Work-up |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~30 mL | Work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | As needed | Purification |
Detailed Step-by-Step Synthesis Protocol
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-3-oxopentane (1.11 g, 10.0 mmol).
-
Add absolute ethanol (25 mL) to dissolve the starting material. Begin stirring the solution at room temperature.
Reagent Addition: 3. Slowly add hydrazine hydrate (~0.62 mL, 12.0 mmol) to the stirring solution dropwise over 5 minutes using a syringe or dropping funnel. An initial mild exotherm may be observed.
Reaction Execution: 4. Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. 5. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-cyano-3-oxopentane starting material. (Suggested TLC system: 50% Ethyl Acetate in Hexanes).
Work-up and Isolation: 6. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 7. Remove the ethanol solvent under reduced pressure using a rotary evaporator. 8. Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel. 9. Wash the organic layer sequentially with water (2 x 25 mL) and then with brine (30 mL) to remove any remaining hydrazine and inorganic impurities. 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure to yield the crude product, typically as a viscous oil or a low-melting solid.
Purification: 11. Purify the crude product by flash column chromatography on silica gel.[2][3] 12. Prepare the column using a slurry of silica gel in hexanes. Load the crude product onto the column. 13. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 20% EtOAc and gradually increasing to 50-60% EtOAc) to isolate the pure this compound. 14. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 112.09).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and pyrazole, and C=N/C=C stretches of the aromatic ring.
Safety Precautions
! CRITICAL: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4][5][6][7] All operations involving hydrazine must be performed in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[7][8]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][8]
-
Waste Disposal: Dispose of all chemical waste, including residual hydrazine solutions and contaminated materials, according to institutional and local hazardous waste guidelines.[4][5]
Conclusion
This protocol describes a reliable and reproducible method for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable building block for applications in drug discovery and organic synthesis. The procedure is straightforward, uses common laboratory reagents, and provides a clear path to a purified final product.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes and Protocols: The 4-Ethyl-1H-pyrazol-3-amine Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][4] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5][6][7] This is evidenced by the numerous approved drugs that feature this core structure, such as the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib.[1][6] The 4-Ethyl-1H-pyrazol-3-amine scaffold, the focus of this guide, offers a unique combination of structural features ripe for synthetic elaboration and exploration of novel therapeutic applications. The ethyl group at the 4-position provides a lipophilic handle that can influence pharmacokinetic properties, while the primary amine at the 3-position serves as a versatile synthetic anchor for derivatization.[8][9]
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to the title compound, starting from readily available materials. The rationale behind this multi-step synthesis is to introduce the desired functionalities in a controlled manner.
Step 1: Synthesis of 2-ethyl-3-oxobutanoate
This step introduces the ethyl group at the eventual 4-position of the pyrazole ring.
-
Materials: Ethyl acetoacetate, sodium ethoxide, ethyl iodide, absolute ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by vacuum distillation to yield ethyl 2-ethyl-3-oxobutanoate.
-
Step 2: Synthesis of 4-Ethyl-5-methyl-1H-pyrazol-3(2H)-one
This cyclization step forms the pyrazole core.
-
Materials: Ethyl 2-ethyl-3-oxobutanoate, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of ethyl 2-ethyl-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4-Ethyl-5-methyl-1H-pyrazol-3(2H)-one.
-
Step 3: Synthesis of 3-amino-4-ethyl-5-methyl-1H-pyrazole
This step involves the conversion of the pyrazolone to the desired aminopyrazole.
-
Materials: 4-Ethyl-5-methyl-1H-pyrazol-3(2H)-one, phosphorus oxychloride, phosphorus pentachloride, ammonia in methanol.
-
Procedure:
-
Carefully add phosphorus oxychloride (3.0 eq) to phosphorus pentachloride (1.2 eq) at 0 °C.
-
Add 4-Ethyl-5-methyl-1H-pyrazol-3(2H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Heat the mixture at 100 °C for 3 hours.
-
Cool the reaction and pour it onto crushed ice.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude 3-chloro-4-ethyl-5-methyl-1H-pyrazole in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at 120 °C for 12 hours.
-
Cool the reaction, remove the solvent, and purify the residue by column chromatography to yield this compound.
-
Caption: Synthetic scheme for this compound.
Protocol 2: Derivatization of the 3-Amino Group
The primary amine at the 3-position is a key handle for introducing diversity. Acylation is a fundamental transformation to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Materials: this compound, acyl chloride (e.g., benzoyl chloride), triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Application in Kinase Inhibitor Discovery
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10][11][12][13] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 3-amino group can be functionalized to interact with the solvent-exposed region, while the 4-ethyl group can occupy a hydrophobic pocket.
Workflow for Screening Pyrazole Derivatives as Kinase Inhibitors
Caption: Workflow for kinase inhibitor screening.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials: Target kinase, peptide substrate, ATP, synthesized inhibitor, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the target kinase, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.
| R-group at 3-amino position | Kinase Inhibition (IC50, nM) | Cell Proliferation (GI50, µM) |
| -H | >10,000 | >100 |
| -C(O)Ph | 5,200 | 75.3 |
| -C(O)-(4-Cl-Ph) | 1,500 | 22.1 |
| -C(O)-(4-MeO-Ph) | 3,800 | 55.6 |
| -C(O)-(pyridin-3-yl) | 850 | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
The hypothetical data above suggests that:
-
The unsubstituted 3-amino group is inactive.
-
Acylation of the 3-amino group is crucial for activity.
-
Electron-withdrawing groups on the phenyl ring (e.g., chloro) enhance kinase inhibition and anti-proliferative activity.
-
Replacing the phenyl ring with a heteroaromatic ring like pyridine can significantly improve potency.
Application as Anti-inflammatory Agents
Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[7] The this compound scaffold can be explored for the development of novel anti-inflammatory drugs.
Signaling Pathway in Inflammation
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic N-Functionalization of the 4-Ethyl-1H-pyrazol-3-amine Core
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] The 4-Ethyl-1H-pyrazol-3-amine moiety, in particular, offers a versatile platform for generating compound libraries with diverse pharmacological profiles. The functionalization of the pyrazole ring nitrogens (N-functionalization) is a critical strategy for modulating physicochemical properties such as solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of key synthetic methodologies for the N-functionalization of the this compound core, focusing on N-alkylation, N-arylation, and N-acylation. We delve into the underlying chemical principles, address the critical challenge of regioselectivity, and provide detailed, field-proven protocols for researchers in drug discovery and synthetic chemistry.
The Central Challenge: Regioselectivity in Pyrazole Functionalization
Unsymmetrically substituted pyrazoles, such as this compound, exist as a mixture of tautomers. This prototropic tautomerism means that direct functionalization can lead to a mixture of N1 and N2 substituted regioisomers, complicating purification and reducing the yield of the desired product.[2][3] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the specific reaction conditions employed.[4]
The primary objective in the functionalization of this core is to control the reaction to selectively yield either the N1 or N2 isomer. The C3-amino and C4-ethyl groups create a specific steric and electronic environment. Generally, the N1 position is less sterically hindered than the N2 position (adjacent to the C5-proton and C3-amino group), making it the more common site for substitution under kinetic control, especially with bulky reagents.
Caption: Regioselectivity in the N-functionalization of this compound.
Method 1: N-Alkylation
Direct N-alkylation is one of the most fundamental methods for introducing alkyl groups onto the pyrazole core. The reaction typically proceeds via an S_N2 mechanism following deprotonation of the pyrazole N-H with a suitable base.
Causality and Control: The choice of base and solvent is critical for achieving high yield and regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) are effective for generating the pyrazolate anion.[5] The regiochemical outcome is often dictated by sterics; the alkylating agent will preferentially attack the less hindered N1 nitrogen.[6] Alternative methods using Brønsted acid catalysis with trichloroacetimidate electrophiles have also been developed, offering a route that avoids strong bases.[7]
Protocol 2.1: General N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N1-alkylation using an alkyl halide.[5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Carefully add anhydrous DMF to suspend the NaH. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the pyrazolate anion forms.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated regioisomer.
Self-Validation:
-
TLC Monitoring: Compare the reaction mixture to the starting material spot to determine consumption. The product should have a different R_f value.
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. NOESY experiments can be particularly useful for confirming which nitrogen was alkylated by observing through-space correlations between the new N-alkyl protons and the pyrazole ring protons (e.g., C5-H).
Method 2: N-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] This method is highly effective for synthesizing N-aryl pyrazoles, which are prevalent in many bioactive molecules.[1][9]
Causality and Control: The reaction's success hinges on the catalytic cycle involving a palladium(0) species. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the aryl halide and the final reductive elimination to form the product.[8] For pyrazole substrates, catalyst systems like Pd(dba)₂ with tBuDavePhos have proven effective.[9][10] The base (e.g., NaOt-Bu, K₂CO₃) is essential for deprotonating the pyrazole, allowing it to participate in the catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 3.1: Palladium-Catalyzed N-Arylation
This protocol is adapted for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂
-
tBuDavePhos (or another suitable Buchwald ligand like XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene or Xylene)
Procedure:
-
Preparation: To a glovebox or a flask equipped for inert atmosphere techniques, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Method 3: N-Acylation
N-acylation introduces a carbonyl group directly onto the pyrazole nitrogen, producing N-acyl pyrazoles. These compounds are not only important pharmacophores but can also serve as versatile synthetic intermediates.[11][12]
Causality and Control: The reaction proceeds via nucleophilic attack of a pyrazole nitrogen on a highly electrophilic acylating agent, such as an acid chloride or anhydride. A key challenge with the this compound core is competitive acylation at the exocyclic C3-amino group. Studies on the related ethyl 3-amino-1H-pyrazole-4-carboxylate have shown that reaction conditions (solvent, temperature, stoichiometry of the acylating agent) can be tuned to favor mono- or di-acetylation at the ring nitrogens or tri-acetylation including the amino group.[13] To favor N-acylation on the ring, one might use milder conditions or protect the exocyclic amine first.
Protocol 4.1: N-Acylation with an Acid Chloride
This protocol provides a general method for N-acylation, which may yield a mixture of products requiring careful analysis and purification.
Materials:
-
This compound
-
Acid chloride (e.g., Benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Acylation: Add the acid chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography to separate regioisomers and any N,N-diacylated or C3-amino acylated byproducts.
Data and Method Summary
| Functionalization | Reagents | Typical Conditions | Advantages | Challenges & Considerations |
| N-Alkylation | Alkyl halide, NaH, DMF | 0 °C to RT | Well-established, versatile for many alkyl groups. | Requires inert conditions; regioselectivity can be an issue.[4] |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | 80-110 °C | Broad scope for aryl and heteroaryl groups; high functional group tolerance.[9] | Catalyst cost; requires inert/degassed conditions; potential for catalyst inhibition. |
| N-Acylation | Acid chloride/anhydride, Et₃N, DCM | 0 °C to RT | Fast, efficient reaction. | Competitive acylation at the C3-amino group; potential for multiple products.[13] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14][15][16]
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere.[5]
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Anhydrous solvents like DMF, Toluene, and DCM are hazardous. Consult the specific Safety Data Sheet (SDS) for each before use.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. bio.vu.nl [bio.vu.nl]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 4-Ethyl-1H-pyrazol-3-amine in Modern Kinase Inhibitor Design
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Their dysregulation is a known driver of numerous diseases. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. Within the medicinal chemist's toolkit, certain molecular frameworks have earned the status of "privileged scaffolds" for their proven utility and versatile nature. The pyrazole ring is a prominent member of this group, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[1][3]
The power of the pyrazole scaffold, specifically the 3-aminopyrazole moiety, lies in its ability to act as a "hinge-binder." It effectively mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4][5] This interaction provides a robust anchor, allowing for the systematic exploration of adjacent pockets within the kinase active site to achieve both high potency and selectivity. This application note delves into the specific utility of a substituted pyrazole, 4-Ethyl-1H-pyrazol-3-amine , as a strategic building block in the design of next-generation kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for its incorporation into a lead compound, and outline methods for its biological validation from biochemical assays to cellular target engagement.
Section 1: The 4-Ethyl Substituent - A Handle for Selectivity and Potency
The choice of this compound is not arbitrary. While the 3-amino-pyrazole core secures the crucial hinge interaction, the substituent at the C4 position projects outwards from the hinge region, often towards the solvent-exposed region or into a deeper hydrophobic pocket of the kinase. The ethyl group serves several key functions:
-
Probing Hydrophobic Pockets: The ethyl group provides a small, well-defined hydrophobic feature that can occupy small pockets near the hinge, displacing water molecules and increasing binding affinity.
-
Tuning Selectivity: The kinome is comprised of over 500 kinases, many with highly conserved ATP-binding sites.[6] Subtle differences in the topology of the region around the C4 position can be exploited by the ethyl group to favor binding to one kinase over another. Structure-activity relationship (SAR) studies have shown that alkylation at this position can significantly alter an inhibitor's kinase inhibition profile.[7][8]
-
Vector for Growth: The ethyl group can serve as a foundational element for further chemical elaboration, allowing chemists to extend the molecule into other regions of the active site to pick up additional interactions.
Below is a conceptual diagram illustrating the key interactions of a 4-ethyl-3-aminopyrazole scaffold within a kinase ATP-binding site.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. pharmaron.com [pharmaron.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Modern C-N and C-C Bond Formation: Protocols for Suzuki and Buchwald-Hartwig Couplings with Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Nucleus
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold stands as a "privileged structure." Its unique electronic properties and versatile substitution patterns have cemented its role as a cornerstone in a multitude of groundbreaking applications. From blockbuster pharmaceuticals to advanced organic electronics, the precise and efficient construction of functionalized pyrazoles is a paramount objective for researchers and drug development professionals.[1] This guide provides an in-depth exploration of two of the most powerful tools in the synthetic chemist's arsenal for pyrazole functionalization: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide insights into overcoming common challenges, thereby empowering you to confidently navigate the synthesis of these valuable compounds.
Part 1: The Buchwald-Hartwig Amination of Pyrazoles: Forging the Critical C-N Bond
The introduction of a nitrogen-containing substituent onto a pyrazole ring is a common strategy in the design of biologically active molecules. The Buchwald-Hartwig amination has emerged as a transformative method for achieving this, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2]
Mechanistic Insights: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halopyrazole, forming a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.
Critical Parameters: The Keys to a Successful Coupling
The success of a Buchwald-Hartwig amination of a pyrazole derivative hinges on the judicious selection of several key parameters:
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, well-defined precatalysts offer improved stability and reactivity.[3][4] These precatalysts consist of a Pd(II) center bound to a ligand, which is readily reduced in situ to the active Pd(0) species.
-
Ligand: This is arguably the most critical component. The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBuXPhos, RuPhos, tBuDavePhos), are essential to overcome this challenge.[1][2] These ligands promote the desired catalytic steps while sterically hindering catalyst deactivation pathways.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.
Protocol: Buchwald-Hartwig Amination of N-Protected 4-Bromopyrazole
This protocol provides a general procedure for the amination of an N-protected 4-bromopyrazole with a primary or secondary amine. N-protection, for instance with a trityl[1] or benzyl group, is often advisable to prevent side reactions at the pyrazole nitrogen.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| N-Protected 4-Bromopyrazole | - | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (4 mol% Pd) |
| tBuDavePhos | 352.48 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), tBuDavePhos (0.08 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: The Suzuki-Miyaura Coupling: Architecting C-C Bonds with Precision
The Suzuki-Miyaura coupling is an exceptionally versatile and powerful method for the formation of carbon-carbon bonds.[6] For pyrazole derivatives, it enables the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, significantly expanding the accessible chemical space.[7]
Mechanistic Insights: The Palladium and Boron Partnership
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling is driven by a palladium catalyst, but it involves an organoboron reagent instead of an amine.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the halopyrazole.
-
Transmetalation: This is the key bond-forming step. The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent by forming a more nucleophilic "ate" complex.[8][9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
Critical Parameters: Navigating the Nuances of the Suzuki Coupling
-
Organoboron Reagent: While boronic acids are commonly used, they can be prone to decomposition, particularly protodeboronation.[11] For pyrazole substrates, the corresponding pinacol esters (e.g., 1H-pyrazole-4-boronic acid pinacol ester) offer significantly greater stability and are often the reagents of choice.[7][12]
-
Palladium Precatalyst and Ligand: A variety of palladium sources can be used, with Pd(dppf)Cl₂ being a robust and reliable choice for many applications. The dppf ligand is effective at stabilizing the catalytic species and promoting the desired reaction pathway. For more challenging couplings, more advanced catalyst systems, such as those employing bulky biarylphosphine ligands, may be necessary.
-
Base: The choice of base is critical for activating the boronic acid/ester. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in combination with a protic solvent like water or ethanol. The base facilitates the formation of the boronate "ate" complex, which is more reactive in the transmetalation step.[8][10]
-
Solvent System: Suzuki couplings are often performed in biphasic solvent systems, such as toluene/water or dioxane/water. This allows for the dissolution of both the organic reactants and the inorganic base.
Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromopyrazole with Phenylboronic Acid
This protocol describes the coupling of an N-Boc protected 4-bromopyrazole with phenylboronic acid, a representative example of a Suzuki coupling to form a C-C bond at the C4 position of the pyrazole ring.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| N-Boc-4-bromopyrazole | 247.08 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-Boc-4-bromopyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Advanced Considerations
| Challenge | Potential Cause | Proposed Solution |
| Low or No Conversion | Inactive catalyst; Poor solubility of reagents; Inappropriate base or solvent. | Use a well-defined precatalyst; Screen different solvents or solvent mixtures; Ensure the base is finely powdered and dry.[13] |
| Protodeboronation (Suzuki) | Presence of water; Strong base. | Use anhydrous conditions; Switch to a milder base (e.g., KF); Use a more stable boronate ester (pinacol or MIDA).[11][14] |
| Dehalogenation | Side reaction of the palladium intermediate. | This can be a competing pathway, especially with iodo-pyrazoles. Bromo- and chloro-pyrazoles are often less prone to this side reaction.[15][16] |
| Catalyst Inhibition (Both) | Coordination of pyrazole nitrogen to the palladium center. | Use bulky, electron-rich ligands; N-protection of the pyrazole can be beneficial.[5] |
Conclusion: Empowering Your Research
The Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable tools for the modern synthetic chemist. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently and reliably synthesize a vast array of functionalized pyrazole derivatives. This guide provides a solid foundation of both theoretical knowledge and practical, actionable protocols to empower your research and accelerate the discovery of novel therapeutics and advanced materials.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Development of Cellular Assays for 4-Ethyl-1H-pyrazol-3-amine Analogs as Novel Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications.[1][2] These heterocyclic compounds are particularly prominent in the development of kinase inhibitors, where they can mimic the purine core of ATP and establish critical hydrogen bond interactions within the kinase ATP-binding pocket.[3] Analogs of 4-Ethyl-1H-pyrazol-3-amine, the subject of this guide, represent a promising chemical space for the discovery of novel modulators of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders.[4][5]
The development of robust and physiologically relevant cellular assays is paramount for successfully identifying and characterizing new drug candidates from a library of such analogs.[6][7] Moving beyond simple biochemical assays, cell-based platforms provide crucial insights into a compound's activity within the complex intracellular environment, accounting for factors like cell permeability, off-target effects, and impact on downstream signaling pathways.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and implementation of a tiered cellular assay cascade for the evaluation of this compound analogs.
Tier 1: Primary Screening for Anti-Proliferative Activity
The initial step in screening a library of new chemical entities is often a high-throughput assay that measures a broad, functional cellular outcome. A cell proliferation assay serves as an excellent primary screen to identify compounds that inhibit the growth of cancer cells, a hallmark of effective kinase inhibitor activity.
Scientific Rationale
Many kinases targeted in oncology are key drivers of the cell cycle and proliferation. By inhibiting these "driver" kinases, a compound can arrest cell growth or induce cell death. Therefore, a reduction in cell proliferation is a strong indicator of on-target activity. We will utilize a well-characterized cancer cell line known to be dependent on a specific kinase pathway for its growth and survival. For this example, we will consider the A549 non-small cell lung cancer cell line, which has a well-documented reliance on pathways such as the EGFR signaling cascade.
Protocol 1: ATP-Based Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
A549 cells (or other relevant cancer cell line)
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
384-well white, clear-bottom assay plates
-
This compound analog library, dissolved in DMSO
-
Positive control inhibitor (e.g., an established EGFR inhibitor like Gefitinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 2,000 cells in 40 µL of complete growth medium per well into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogs and the positive control in DMSO. A typical starting concentration range is 10 mM.
-
Further dilute the compounds in complete growth medium to achieve the final desired concentrations (e.g., a 10-point, 3-fold dilution series starting from 30 µM). The final DMSO concentration should be ≤ 0.5%.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Data Analysis: The data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each analog.
| Parameter | Calculation | Purpose |
| Percent Inhibition | 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)) | Normalizes the data for each compound concentration. |
| IC₅₀ Value | Non-linear regression (log(inhibitor) vs. response) | Determines the potency of the compound in inhibiting cell proliferation. |
Tier 2: Target Engagement and Mechanistic Validation
Analogs that demonstrate potent anti-proliferative activity in the primary screen must be further investigated to confirm that they are acting through the intended mechanism of action – direct inhibition of a target kinase within the cell.
Scientific Rationale
A compound can inhibit cell proliferation through various mechanisms, including off-target toxicity. Therefore, it is crucial to demonstrate that the compound directly interacts with its intended kinase target in a cellular context.[5] A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can provide this evidence.[8] Furthermore, we must verify that this target engagement leads to the inhibition of the kinase's activity, which can be measured by a decrease in the phosphorylation of its downstream substrate.[9]
Workflow for Mechanistic Validation
Caption: Tiered assay workflow for hit validation.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation status of a direct downstream substrate of the target kinase, providing a functional readout of kinase inhibition. For our example targeting the EGFR pathway, we will assess the phosphorylation of EGFR itself (autophosphorylation) or a key downstream node like ERK.
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound analogs and control inhibitor
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., Trans-Blot® Turbo™)
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc™)
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of the pyrazole analogs or vehicle (DMSO) for 2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR pathway signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading.
-
Data Analysis: Densitometry analysis is performed on the Western blot bands to quantify the change in phosphorylation.
| Compound | Concentration (µM) | p-EGFR Signal | Total EGFR Signal | Normalized p-EGFR |
| Vehicle | 0 | 1.00 | 1.00 | 1.00 |
| Analog X | 0.1 | 0.85 | 0.98 | 0.87 |
| Analog X | 1 | 0.42 | 1.01 | 0.42 |
| Analog X | 10 | 0.05 | 0.99 | 0.05 |
Tier 3: Selectivity and Off-Target Profiling
A critical step in drug development is ensuring that a compound is selective for its intended target to minimize potential toxicity.
Scientific Rationale
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. A promiscuous compound that inhibits multiple kinases can lead to unforeseen side effects. Therefore, profiling lead candidates against a panel of kinases is essential. Additionally, assessing general cytotoxicity in a non-cancerous cell line helps to distinguish targeted anti-proliferative effects from non-specific toxicity.
Protocol 3: Cytotoxicity Assay in a Non-Malignant Cell Line
This protocol is identical to the primary anti-proliferation assay but uses a non-cancerous cell line (e.g., human fibroblasts or an epithelial cell line like BEAS-2B) to determine the therapeutic window.
Procedure:
-
Follow the same procedure as Protocol 1 , substituting the cancer cell line with a non-malignant cell line.
Data Analysis: The IC₅₀ from the non-malignant cell line (Cytotoxic IC₅₀) is compared to the IC₅₀ from the cancer cell line (Efficacy IC₅₀). A large ratio between these two values (a high therapeutic index) is desirable.
| Compound | Efficacy IC₅₀ (A549) | Cytotoxic IC₅₀ (BEAS-2B) | Therapeutic Index (TI) |
| Analog X | 0.5 µM | > 30 µM | > 60 |
| Analog Y | 1.2 µM | 5.0 µM | 4.2 |
Overall Assay Development Strategy
Caption: A comprehensive strategy for hit-to-lead progression.
Conclusion
This application note outlines a structured, multi-tiered approach to the cellular evaluation of this compound analogs as potential kinase inhibitors. By starting with a broad functional screen and progressively moving towards more specific mechanistic and selectivity assays, researchers can efficiently identify and validate promising lead candidates. This self-validating system, which confirms target engagement and downstream functional effects, ensures a high degree of confidence in the selected compounds, ultimately accelerating the path of these novel pyrazole derivatives toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 6. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Note: Strategic Synthesis of Pyrazolo[3,4-b]pyridines from 4-Ethyl-1H-pyrazol-3-amine
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3][4][5] This application note provides a detailed guide to the synthesis of this valuable scaffold, starting from the readily available building block, 4-Ethyl-1H-pyrazol-3-amine. We present two robust and efficient protocols: a classic acid-catalyzed condensation (Friedländer-type annulation) and a modern, microwave-assisted multicomponent reaction. The discussion emphasizes the underlying chemical principles, strategic considerations for reaction design, detailed step-by-step protocols, and characterization data, equipping researchers with the practical knowledge to successfully synthesize and diversify this important class of compounds.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole ring with a pyridine ring gives rise to pyrazolopyridines, a class of compounds whose structural similarity to purine bases has made them a focal point of drug discovery.[6][7] Among the possible isomers, the 1H-pyrazolo[3,4-b]pyridine system is particularly prominent in a vast number of patented and clinical compounds.[6][7] These molecules have demonstrated a wide array of pharmacological activities, acting as inhibitors for targets like cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Tropomyosin receptor kinases (TRKs).[4][8]
The synthesis of these scaffolds typically involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrazole.[6] this compound is an ideal starting material for this purpose. The ethyl group at the C4 position provides a point of steric and electronic diversity, while the nucleophilic 3-amino group is poised to initiate the cyclization cascade required to form the fused pyridine ring.
This guide explores two primary synthetic disconnections for constructing the pyridine ring, providing detailed protocols that are both reliable and adaptable.
Mechanistic Overview & Strategic Considerations
The core transformation involves the reaction of the nucleophilic 3-amino group of the pyrazole with a 1,3-bielectrophilic partner. This partner provides the three carbon atoms necessary to complete the six-membered pyridine ring. The choice of this reagent is the primary determinant of the substitution pattern on the newly formed ring.
Caption: General synthetic strategy for pyrazolo[3,4-b]pyridines.
Key Strategic Choices:
-
Choice of Biselectrophile:
-
Symmetrical 1,3-Diketones (e.g., acetylacetone): These reagents lead to a single, unambiguously defined product, making them ideal for initial investigations.
-
Unsymmetrical 1,3-Diketones (e.g., ethyl acetoacetate): These can lead to the formation of two regioisomers.[6][9] The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. Typically, the more electrophilic carbonyl (less sterically hindered or adjacent to an electron-withdrawing group) is attacked first by the pyrazole's amino group.[9]
-
α,β-Unsaturated Ketones/Aldehydes: These reagents are common in multicomponent reactions and offer a direct route to highly functionalized pyridines. The reaction often proceeds through a Michael addition followed by cyclization.[10]
-
-
Reaction Conditions:
-
Catalysis: Acid catalysts (e.g., p-TsOH, H₂SO₄, AcOH) are frequently used to activate the carbonyl groups of the biselectrophile.[11] In some cases, a base may be used to promote condensation.
-
Energy Source: While conventional heating is effective, microwave irradiation has emerged as a superior technique. It offers rapid and uniform heating, which dramatically reduces reaction times (from hours to minutes), minimizes the formation of side products, and often leads to higher yields, aligning with the principles of green chemistry.[12][13][14]
-
Experimental Protocols & Workflows
Protocol 1: Classical Friedländer-Type Synthesis of 3-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol describes a robust, acid-catalyzed condensation reaction using a symmetrical diketone. The causality behind this method lies in the acid-catalyzed activation of the carbonyl, which enhances its electrophilicity for attack by the aminopyrazole, followed by an intramolecular condensation and dehydration to form the aromatic pyridine ring.
Materials:
-
This compound (1.0 eq, e.g., 1.11 g, 10 mmol)
-
Acetylacetone (2,4-pentanedione) (1.1 eq, 1.10 g, 11 mmol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 eq, 190 mg, 1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethanol, and acetylacetone.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Add 30 mL of cold water to the concentrated mixture. A precipitate should form.
-
If a precipitate does not form readily, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.
Expected Outcome: A crystalline solid with an expected yield of 75-85%.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 6-Amino-3-ethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol leverages the efficiency of multicomponent reactions and microwave assistance to rapidly assemble a highly functionalized product in a single step.[15][16] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, creating an α,β-unsaturated dinitrile, which then undergoes a Michael addition with the aminopyrazole, followed by intramolecular cyclization and tautomerization.
Materials:
-
This compound (1.0 eq, e.g., 1.11 g, 10 mmol)
-
Benzaldehyde (1.0 eq, 1.06 g, 10 mmol)
-
Malononitrile (1.0 eq, 0.66 g, 10 mmol)
-
Piperidine (catalytic, ~0.2 mL)
-
Ethanol (15 mL)
Procedure:
-
In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound, benzaldehyde, malononitrile, and ethanol.
-
Add 3-4 drops of piperidine as a basic catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. (Note: Ramping time should be set to 2 minutes).
-
After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
A solid product will typically precipitate upon cooling.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or isopropanol if necessary.
Expected Outcome: A pale yellow or off-white powder with an expected yield of 85-95%.
Caption: A generalized workflow for the synthesis and purification.
Data Summary & Characterization
The success of the synthesis should be confirmed using standard analytical techniques.
-
¹H NMR: Expect the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of new signals in the aromatic region, characteristic of the pyridine ring protons.
-
¹³C NMR: The formation of the new ring will be evidenced by additional quaternary and methine carbon signals in the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the target pyrazolo[3,4-b]pyridine.
-
Infrared (IR) Spectroscopy: For Protocol 2, the presence of a strong, sharp peak around 2200 cm⁻¹ confirms the cyano (-C≡N) group, and peaks in the 3300-3500 cm⁻¹ range indicate the new amino (-NH₂) group.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Friedländer-Type) | Protocol 2 (Microwave MCR) |
| Reaction Type | Bimolecular Condensation | Three-Component Reaction |
| Key Reagents | 1,3-Diketone | Aldehyde, Active Methylene |
| Catalyst | Acid (p-TsOH) | Base (Piperidine) |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Typical Yield | 75 - 85% | 85 - 95% |
| Advantages | Simple, well-established | Rapid, high yield, high atom economy |
| Considerations | Potential regioselectivity issues | Requires microwave reactor |
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines from this compound is a versatile and highly rewarding endeavor for medicinal chemists. The classical Friedländer-type annulation provides a straightforward and reliable method, while modern microwave-assisted multicomponent reactions offer a rapid, efficient, and environmentally benign alternative for generating molecular diversity. By understanding the underlying mechanisms and carefully selecting the appropriate reaction partners and conditions, researchers can effectively access a wide range of substituted pyrazolo[3,4-b]pyridines for screening in drug discovery programs.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Introduction: The Significance of 4-Ethyl-1H-pyrazol-3-amine
An in-depth guide to the scalable synthesis of 4-Ethyl-1H-pyrazol-3-amine, a crucial heterocyclic building block. This document provides a comprehensive overview of a validated synthetic strategy, detailed experimental protocols, and critical safety considerations for researchers and chemical engineers in the pharmaceutical and agrochemical industries.
This compound is a valuable heterocyclic intermediate, distinguished by its substituted pyrazole core. The unique arrangement of its ethyl and amine functionalities makes it a strategic precursor for the synthesis of a wide range of complex molecules, particularly as a key component in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to impart diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The industrial-scale production of this compound, however, presents challenges in achieving high regioselectivity, yield, and purity while maintaining a robust safety profile. This guide details a scientifically sound and scalable synthetic approach, emphasizing the rationale behind procedural choices and adherence to the highest standards of chemical safety and process control.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing the 3-aminopyrazole ring system is the cyclocondensation reaction between a suitable hydrazine source and a 1,3-dielectrophilic precursor, specifically a β-ketonitrile.[4] This approach offers high regioselectivity and is amenable to large-scale production.
Our retrosynthetic analysis identifies 2-formylbutanenitrile as the key C5 synthon required to build the target molecule. This intermediate contains the necessary carbon framework, including the ethyl group and the nitrile functionality, which will ultimately form the C3-amine of the pyrazole ring upon reaction with hydrazine.
The overall synthetic pathway is a two-stage process:
-
Stage 1: Claisen Condensation to synthesize the key intermediate, 2-formylbutanenitrile, from commercially available starting materials.
-
Stage 2: Cyclocondensation to form the final product, this compound, via reaction with hydrazine hydrate.
Part 2: Protocol for Key Intermediate Synthesis: 2-Formylbutanenitrile
This stage employs a base-mediated Claisen condensation. Sodium ethoxide, a strong base, deprotonates propionitrile at the α-carbon to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. A subsequent aqueous workup yields the desired β-ketonitrile.
Experimental Protocol: Stage 1
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inerted by purging with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (as solvent) and sodium ethoxide (1.1 equivalents). Cool the mixture to 0-5 °C using a circulating chiller.
-
Slow Addition: Premix propionitrile (1.0 equivalent) and ethyl formate (1.2 equivalents). Add this mixture dropwise to the stirred sodium ethoxide suspension over 2-3 hours, maintaining the internal temperature below 10 °C. The formation of the sodium salt of the product is often observed as a thick precipitate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 12-16 hours to ensure complete conversion.
-
Quenching and Neutralization: Cool the mixture back to 0-5 °C. Slowly add cold water to dissolve the solids. Carefully neutralize the mixture to a pH of ~7 using aqueous hydrochloric acid, monitoring the temperature to keep it below 15 °C.
-
Extraction and Isolation: Transfer the mixture to a separation funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic extract under reduced pressure to yield crude 2-formylbutanenitrile as an oil. This intermediate is often used directly in the next step without further purification.
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide | Strong, non-nucleophilic base suitable for generating the nitrile enolate. |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Ester | A slight excess of base and electrophile ensures full conversion of the limiting nitrile. |
| Temperature | 0-10 °C (Addition) | Controls the exothermic reaction and minimizes side reactions like self-condensation. |
| Solvent | Anhydrous Ethanol | Compatible with the base and reagents; easily removed. |
| Typical Yield | 75-85% (Crude) | High conversion is typically achieved under these conditions. |
Part 3: Protocol for Cyclocondensation and Product Formation
The formation of the pyrazole ring is achieved through the reaction of the β-ketonitrile intermediate with hydrazine hydrate. The mechanism proceeds via initial formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to cyclization and subsequent aromatization to the stable pyrazole ring.[4]
References
Application Notes & Protocols: The Strategic Use of 4-Ethyl-1H-pyrazol-3-amine in Fragment-Based Drug Discovery
Introduction: The Power of Small Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] The core principle of FBDD is to screen libraries of low-molecular-weight compounds (fragments, typically <300 Da) to identify weak but efficient binders to a biological target.[1][4] These initial "hits," though possessing modest affinity (often in the micromolar to millimolar range), provide a robust foundation for structure-guided elaboration into potent, drug-like lead compounds.[3][4][5]
Within the vast chemical space of possible fragments, certain structural motifs, known as "privileged scaffolds," are of particular interest. The pyrazole ring is a quintessential example of such a scaffold.[6][7][8][9] This five-membered heterocycle is a common feature in numerous approved drugs due to its metabolic stability and its ability to act as a versatile bioisostere.[7][8][9] The arrangement of its nitrogen atoms allows it to simultaneously serve as a hydrogen bond donor and acceptor, enabling critical interactions within protein binding sites.[7]
This guide focuses on a specific, strategically designed pyrazole fragment: 4-Ethyl-1H-pyrazol-3-amine . Its design incorporates key features that make it an excellent candidate for FBDD campaigns. The 3-amino group and the pyrazole nitrogens provide crucial hydrogen bonding capabilities, while the 4-ethyl group offers a defined, non-disruptive vector for synthetic elaboration—a process known as "fragment growing."[3]
PART 1: The Fragment – Characterization of this compound
Before initiating a screening campaign, a thorough understanding of the fragment's properties is essential. This ensures proper handling, accurate concentration determination, and the design of appropriate experimental conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [10][11] |
| Molecular Formula | C₅H₉N₃ | [10] |
| Molecular Weight | 111.15 g/mol | - |
| Monoisotopic Mass | 111.07965 Da | [10] |
| Predicted XlogP | 0.7 | [10] |
| Key Features | - Hydrogen Bond Donors (Amine, Ring NH) - Hydrogen Bond Acceptors (Ring N) - Defined Vector for Growth (Ethyl Group) | [7] |
The low molecular weight and cLogP of this compound align well with the "Rule of Three," a common guideline for fragment library design, maximizing its potential for efficient binding.
PART 2: The FBDD Workflow – A Validated Cascade for Hit Identification
A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to first identify weak binders and then validate them using orthogonal methods. This multi-stage approach is critical for eliminating false positives and ensuring that synthetic chemistry efforts are focused on genuine hits.[4][5][12]
This workflow begins with high-throughput, sensitive techniques like Surface Plasmon Resonance (SPR) to identify potential binders from a larger library that includes this compound.[13][14] Hits are then triaged and validated using a different solution-based method, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the interaction in a non-immobilized state.[15][16] Once validated, techniques like Isothermal Titration Calorimetry (ITC) provide precise thermodynamic data, and X-ray crystallography delivers the ultimate prize: a high-resolution 3D structure of the fragment bound to the target, which is the blueprint for subsequent optimization.[17][18]
PART 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key stages of the FBDD workflow using this compound as the candidate fragment.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying low-molecular-weight fragment binding in real-time.[13][14][19][20]
A. Causality Behind Experimental Choices:
-
Protein Immobilization: The target protein is covalently attached to the sensor chip. This allows a continuous flow of fragment solution (analyte) over the surface to measure binding.
-
DMSO Matching: The DMSO concentration in the fragment-containing running buffer must be identical to the baseline running buffer. Mismatches in DMSO cause significant refractive index shifts, which is a primary source of false-positive signals in SPR-based fragment screening.[19]
-
Concentration Series: Screening at multiple concentrations helps distinguish true binders from non-specific "sticky" compounds and provides a preliminary estimate of affinity.[14]
B. Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface using a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series (e.g., 50 µM, 150 µM, 450 µM) in the running buffer (HBS-EP+). Crucially, ensure the final DMSO concentration is consistent across all samples and the running buffer (e.g., 2%). [21]
-
-
SPR Screening Run:
-
Set the instrument temperature to 25°C.
-
Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min.
-
Use a contact time (association phase) of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active channel sensorgrams.
-
A positive "hit" is identified by a concentration-dependent increase in the binding response that fits a 1:1 binding model.
-
| SPR Parameter | Recommended Value | Rationale |
| Fragment Concentration | 50 - 500 µM | Balances solubility with the need to detect weak (µM-mM) affinity.[21] |
| DMSO Concentration | 1-2% (Matched) | Minimizes buffer mismatch artifacts.[19] |
| Association Time | 60 s | Sufficient for weak binders to reach or approach equilibrium. |
| Dissociation Time | 120 s | Allows observation of the off-rate, a key characteristic of the interaction. |
Protocol 2: Hit Validation by Protein-Observed NMR Spectroscopy (¹H-¹⁵N HSQC)
This is a gold-standard method for hit validation.[1] It unambiguously confirms binding in solution by monitoring changes in the protein's own signals upon fragment addition. It requires an isotopically labeled protein.[1][22]
A. Causality Behind Experimental Choices:
-
¹⁵N Labeling: The protein is expressed in minimal media containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source. This makes each backbone amide group NMR-active and visible in a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[22]
-
Chemical Shift Perturbation (CSP): When a fragment binds, it alters the local chemical environment of nearby amino acid residues. This causes their corresponding peaks in the HSQC spectrum to shift. Tracking these CSPs confirms binding and maps the interaction site on the protein surface.[23]
B. Step-by-Step Methodology:
-
Sample Preparation:
-
Produce and purify >95% pure ¹⁵N-labeled target protein.
-
Prepare an NMR sample of the protein (e.g., 100 µM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O.
-
Prepare a concentrated stock of this compound in the same deuterated buffer system.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone on a >600 MHz spectrometer equipped with a cryoprobe.
-
Add a stoichiometric amount of this compound to the protein sample (e.g., 1:5 protein-to-fragment ratio).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Continue titrating the fragment at increasing concentrations (e.g., 1:10, 1:20) and record a spectrum at each step.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
A "hit" is validated if specific peaks show a concentration-dependent shift (CSP).
-
If the protein's backbone has been assigned, the residues showing the largest CSPs can be mapped onto the protein's 3D structure to reveal the fragment's binding site.
-
The magnitude of the shifts can be plotted against the fragment concentration to estimate the dissociation constant (Kd).[23]
-
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides definitive, high-resolution structural evidence of binding, revealing the precise orientation of the fragment and the key interactions it makes with the target. This information is invaluable for structure-based drug design.[17][18]
A. Causality Behind Experimental Choices:
-
Soaking vs. Co-crystallization: Soaking is often tried first, where a crystal of the protein is grown and then transferred to a solution containing the fragment. If soaking disrupts the crystal, co-crystallization (crystallizing the protein in the presence of the fragment) is attempted.
-
High Fragment Concentration: Because fragment binding is weak, a high concentration (typically 1-10 mM) is used in the soaking solution to ensure sufficient occupancy of the binding site in the crystal lattice.
B. Step-by-Step Methodology:
-
Protein Crystallization:
-
Screen for and optimize conditions to produce well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by dissolving this compound into the crystal mother liquor to a final concentration of 5-10 mM.
-
Using a cryo-loop, transfer a protein crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to overnight.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor plus a cryo-agent like glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[17]
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement with the known protein structure.
-
Carefully examine the resulting electron density maps. A positive result is the appearance of unambiguous, unaccounted-for electron density in a binding pocket that fits the size and shape of this compound.
-
Build the fragment into the density, refine the model, and analyze the specific hydrogen bonds and hydrophobic interactions stabilizing the complex.
-
PART 4: From Fragment Hit to Lead Compound
Identifying this compound as a crystallographically confirmed hit is not the end, but the beginning of the lead discovery process.[24] The high-resolution structural data enables rational, structure-guided optimization.
The primary strategy is fragment growing , where the ethyl group serves as an anchor point.[3] Synthetic chemists design and create new analogs by adding functional groups to the ethyl chain, aiming to form new, favorable interactions with adjacent pockets in the binding site as revealed by the crystal structure. This iterative process of design, synthesis, and testing drives the evolution of a low-affinity fragment into a high-potency lead compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 11. 43024-15-3|this compound|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 21. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 4-Ethyl-1H-pyrazol-3-amine Derivatives
Abstract
This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation and purity assessment of 4-Ethyl-1H-pyrazol-3-amine and its derivatives. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Consequently, rigorous and unambiguous characterization is a critical prerequisite for advancing these compounds through the drug discovery and development pipeline. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of NMR Spectroscopy in Structural Elucidation
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the unambiguous determination of the molecular structure of pyrazole derivatives.[1] Through ¹H and ¹³C NMR, one can map the carbon-hydrogen framework of the molecule, while advanced 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, confirming the substitution pattern and resolving any potential isomeric ambiguities.
For a this compound derivative, NMR is crucial for:
-
Confirming the Pyrazole Core: The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly diagnostic.[1]
-
Verifying Substituent Positions: NMR definitively confirms that the ethyl group is at the C4 position and the amine group is at the C3 position. This is particularly important as pyrazole synthesis can sometimes yield regioisomers.[4]
-
Elucidating the Structure of N-Substituents: For derivatives where the pyrazole N1 is substituted, NMR is the primary tool to characterize the structure of that substituent and its connectivity to the pyrazole ring.
The causality for relying on NMR is its ability to provide a complete, atom-by-atom picture of the molecular structure in solution, which is non-destructive and highly reproducible.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[1] DMSO-d₆ is often a good starting choice due to its ability to dissolve a wide range of organic compounds and allow for the observation of exchangeable protons (e.g., NH and NH₂).
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a spectral width of ~240 ppm. A longer relaxation delay (5 seconds) and a larger number of scans may be required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard vendor-provided pulse programs. These experiments are critical for confirming assignments made from 1D spectra.
-
Data Interpretation: Expected Chemical Shifts
The following table summarizes the approximate chemical shifts for the core this compound structure. Actual values will vary based on the solvent and the nature of any N1-substituents.
| Atom | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrazole-H | H5 | 7.0 - 7.5 | - | Typically a singlet. |
| Pyrazole-NH | N1-H | 11.0 - 13.0 | - | Broad singlet, exchangeable with D₂O. |
| Amine-NH₂ | C3-NH₂ | 4.5 - 5.5 | - | Broad singlet, exchangeable with D₂O. |
| Ethyl-CH₂ | C4-CH₂ | 2.3 - 2.7 (quartet) | 18 - 22 | Coupled to the CH₃ protons. |
| Ethyl-CH₃ | C4-CH₃ | 1.0 - 1.3 (triplet) | 13 - 16 | Coupled to the CH₂ protons. |
| Pyrazole-C | C3 | - | 150 - 160 | Carbon bearing the amine group. |
| Pyrazole-C | C4 | - | 110 - 120 | Carbon bearing the ethyl group. |
| Pyrazole-C | C5 | - | 130 - 140 |
Reference data compiled from general knowledge and sources like[5][6].
Molecular Weight and Formula Confirmation with Mass Spectrometry (MS)
Application Note
Mass spectrometry is a cornerstone technique for confirming the molecular identity of synthesized compounds. For this compound derivatives, its primary roles are:
-
Molecular Weight Confirmation: Soft ionization techniques like Electrospray Ionization (ESI) provide the mass of the protonated molecule, [M+H]⁺, directly confirming the molecular weight.[7]
-
Elemental Composition Determination: High-Resolution Mass Spectrometry (HRMS), performed on instruments like TOF or Orbitrap analyzers, provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula, a critical piece of data for novel compound characterization.
-
Structural Fragmentation Analysis: Tandem MS (MS/MS) experiments induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural clues that can corroborate the structure determined by NMR and help differentiate isomers.[8][9] Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN from the ring.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup & Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.
-
Acquire a full scan spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).
-
For MS/MS, select the [M+H]⁺ ion as the precursor and apply collision energy to induce fragmentation.
-
Purity Assessment and Isomer Separation via HPLC
Application Note
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. For pyrazole derivatives, HPLC is essential for:
-
Purity Assessment: Quantifying the target compound relative to any impurities, starting materials, or byproducts.
-
Isomer Separation: The synthesis of substituted pyrazoles can lead to regioisomers.[4] A well-developed HPLC method can separate these closely related compounds, which is critical as different isomers can have vastly different pharmacological and toxicological profiles.[10]
-
Quantification: Creating calibration curves to accurately determine the concentration of the active compound in various matrices.
Reversed-phase HPLC is typically the method of choice for these moderately polar compounds.[11][12] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common and effective starting point.[12][13]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
| Parameter | Typical Value / Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
| Detection | UV-Vis Detector at 210 nm, 230 nm, or 254 nm |
These are starting conditions and must be optimized for each specific derivative.
Integrated Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel this compound derivative, ensuring a self-validating system where data from orthogonal techniques confirms the final structure and purity.
Caption: Integrated workflow for derivative characterization.
Functional Group Verification with FTIR Spectroscopy
Application Note
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[14] While it does not provide the detailed structural map of NMR, it serves as an excellent orthogonal check. For this compound derivatives, FTIR is used to confirm the presence of:
-
N-H bonds: The amine (NH₂) and pyrazole (NH) groups will show characteristic stretching vibrations.
-
C-H bonds: Both aromatic (on the pyrazole ring) and aliphatic (on the ethyl group) C-H stretches will be visible.
-
C=N and C=C bonds: Stretching vibrations from the pyrazole ring.
This technique is particularly useful for monitoring reactions, for example, to confirm the introduction of an amine group onto a precursor that lacked one.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Alternatively, if the sample is an oil, a thin film can be applied to the crystal.
-
-
Instrument Setup & Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.[5]
-
Data Interpretation: Characteristic Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretch | 3100 - 3300 (broad) |
| Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands possible) |
| C-H (Aromatic/Ring) | Stretch | 3000 - 3100 |
| C-H (Aliphatic/Ethyl) | Stretch | 2850 - 2960 |
| C=N / C=C (Ring) | Stretch | 1500 - 1650 |
| N-H | Bend (Scissoring) | 1580 - 1650 |
Reference data compiled from sources like[5][14][15].
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
- 13. ajol.info [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 4-Ethyl-1H-pyrazol-3-amine synthesis
Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Ethyl-1H-pyrazol-3-amine. This important heterocyclic amine is a valuable building block in medicinal chemistry. The synthesis, while conceptually straightforward, presents common challenges related to reaction yield and product purity. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these challenges and achieve optimal results. Our focus is on the prevalent synthetic route involving the cyclocondensation of a β-functionalized nitrile with hydrazine, explaining the causality behind each experimental choice to ensure a robust and reproducible process.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical Q&A format.
Q1: What is the most reliable synthetic route for this compound, and what is the underlying mechanism?
The most common and reliable method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate. For the target molecule, the specific starting material is 2-ethyl-3-oxobutanenitrile. The reaction proceeds via the Knorr pyrazole synthesis pathway.[1]
Mechanism Breakdown:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of 2-ethyl-3-oxobutanenitrile. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing its electrophilicity. This step forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring.
-
Tautomerization: The resulting intermediate rapidly tautomerizes to form the stable, aromatic this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent problem that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Detailed Action Plan:
| Parameter | Problem & Scientific Rationale | Recommended Solution |
| Reaction Time & Temp. | The cyclization step can be slow at room temperature. Insufficient thermal energy may lead to an incomplete reaction. Conversely, excessively high temperatures can cause reagent degradation, particularly of hydrazine. | Monitor the reaction by TLC (see Protocol 2). Gentle reflux in a solvent like ethanol (around 70-80°C) is typically effective.[2] Start with a 4-hour reflux and check for consumption of the starting material. |
| Reagents & Stoichiometry | Hydrazine hydrate is volatile and can degrade. Using old or improperly stored hydrazine will result in a lower effective concentration. The stoichiometry is critical; an insufficient amount of hydrazine will leave starting material unreacted. | Use freshly opened or properly stored hydrazine hydrate. Employ a slight molar excess (1.1 to 1.2 equivalents) to ensure the full conversion of the more valuable β-ketonitrile. |
| Solvent Choice | The solvent must fully dissolve the starting materials at the reaction temperature. Protic polar solvents like ethanol or methanol are generally preferred as they facilitate proton transfer steps in the mechanism.[3] | Ethanol is a highly effective and standard solvent for this reaction.[2] If solubility is an issue with substituted analogs, consider n-propanol.[1] |
| Atmosphere | While not always necessary, sensitive starting materials or intermediates can be susceptible to oxidation, leading to colored impurities and reduced yield. | If you observe significant discoloration, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[4] |
Q3: My final product is impure. I see multiple spots on the TLC plate and the NMR spectrum is complex. What are the common impurities?
Purity issues often stem from side reactions or incomplete purification. The most common impurity is the formation of regioisomers if an unsymmetrical precursor is used. However, with 2-ethyl-3-oxobutanenitrile, this is not a primary concern. Instead, impurities arise from other sources.
Common Impurities & Causes:
-
Unreacted Starting Material: The most straightforward impurity to identify. Caused by incomplete reaction (see Q2).
-
Hydrazine Self-Condensation Products: Hydrazine can undergo side reactions, especially at high temperatures or if strong catalysts are used.
-
Oxidation Products: The pyrazole ring and amino group can be susceptible to oxidation, often resulting in highly colored, tarry substances.[5] This is a frequent cause of the yellow or red discoloration noted in similar reactions.[4]
-
Solvent Adducts: In rare cases, the solvent may react with intermediates.
Q4: How can I effectively purify the crude this compound?
A multi-step purification strategy is often required to achieve high purity (>99%). The product is a crystalline solid, making recrystallization a powerful technique.[6]
Caption: A typical purification workflow for this compound.
Purification Techniques in Detail:
-
Aqueous Work-up/Extraction: After removing the reaction solvent, the crude residue should be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The basic nature of the product means its solubility can be manipulated with pH. A wash with brine (saturated NaCl solution) helps to break up emulsions and remove excess water from the organic layer.
-
Recrystallization: This is the most effective method for removing minor impurities and obtaining a crystalline, pure product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the best results.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography is the next step.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The polarity can be tuned based on TLC analysis. Using a small amount of triethylamine (~0.5-1%) in the mobile phase can prevent the basic amine product from streaking on the acidic silica gel.
-
Part 2: Experimental Protocols
These protocols provide a validated starting point for your synthesis. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2-Ethyl-3-oxobutanenitrile
-
Hydrazine hydrate (64-65% solution in water is common)
-
Ethanol, 200 proof
-
Glacial Acetic Acid (catalytic)
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethyl-3-oxobutanenitrile (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of nitrile).
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.[1]
-
While stirring, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using TLC (see Protocol 2). The reaction is complete when the starting nitrile spot is no longer visible.
-
Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash neutralizes the acetic acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often an off-white or pale yellow solid.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Procedure:
-
Prepare a TLC chamber with a mobile phase of 70:30 Ethyl Acetate:Hexanes.
-
On a silica gel TLC plate, spot the starting material (dissolved in a little ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm). The product, being aromatic, should be UV-active.
-
The starting material will have a certain Rf value. The product, being more polar due to the free amine and N-H groups, should have a lower Rf value (travel less distance up the plate). The reaction is complete when the starting material spot is absent in the reaction mixture lane.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. chembk.com [chembk.com]
Common side products in 4-Ethyl-1H-pyrazol-3-amine synthesis and removal
Welcome to the technical support guide for the synthesis of 4-Ethyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, focusing on the identification, mechanistic understanding, and removal of key side products to ensure the highest purity of your target compound.
FAQ: Common Side Products & Their Origins
Question 1: My reaction to synthesize this compound is complete, but TLC and LC-MS analysis show multiple spots/peaks. What are the likely impurities?
Answer: The synthesis of 3-aminopyrazoles, typically via the condensation of a β-ketonitrile with hydrazine, is a robust transformation. However, several side products can arise depending on the specific precursors and reaction conditions. The most common impurities are:
-
Regioisomers: If a substituted hydrazine is used, the reaction can produce two different regioisomers.[1][2] For the synthesis of N-unsubstituted pyrazoles using hydrazine hydrate, this is not a primary concern. However, the starting β-ketonitrile must be correct.
-
Unreacted Starting Materials: Incomplete conversion will leave residual β-ketonitrile (e.g., 2-cyano-1-butanone) and hydrazine. Hydrazine, in particular, can be difficult to remove due to its high boiling point and polarity.
-
Products of Side Reactions: Under certain conditions, self-condensation of the starting materials or degradation of the product can occur.
The most probable synthetic route to this compound involves the cyclocondensation of 2-cyano-1-butanone with hydrazine hydrate.
dot
Caption: General synthesis pathway and potential side products.
Question 2: What is a regioisomer and why might it form in my reaction?
Answer: A regioisomer is a constitutional isomer that results from a reaction that can occur at two or more different positions on a molecule. In pyrazole synthesis, this is a classic challenge when an unsymmetrical 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) reacts with a substituted hydrazine.[2][3]
For the synthesis of this compound from 2-cyano-1-butanone and hydrazine, the formation of a significant amount of the regioisomer, 5-Ethyl-1H-pyrazol-3-amine, is less likely. The reaction mechanism involves the initial nucleophilic attack of a hydrazine nitrogen onto one of the electrophilic centers (the ketone carbonyl or the nitrile carbon). The relative reactivity of these centers typically directs the cyclization to strongly favor one isomer. However, impurities in the starting β-ketonitrile or harsh reaction conditions (e.g., high temperatures) that could promote tautomerization of the starting material might lead to trace amounts of the undesired regioisomer.
dot
Caption: Regioselectivity in pyrazole synthesis.
FAQ: Troubleshooting & Purification Strategies
Question 3: How can I effectively remove unreacted hydrazine hydrate from my crude product?
Answer: Excess hydrazine is a common and persistent impurity. Due to its high boiling point and water solubility, simple evaporation is often insufficient and unsafe.[4] Here are several field-proven methods:
-
Azeotropic Distillation: This is a highly effective method. By dissolving the crude product in a solvent that forms a low-boiling azeotrope with hydrazine, such as toluene or xylene, the hydrazine can be removed under reduced pressure at a lower temperature.[5]
-
Aqueous Workup / Extraction: If your product has low water solubility, you can often remove hydrazine by partitioning the crude mixture between an organic solvent (like Ethyl Acetate or DCM) and water. Multiple washes with water or brine will pull the highly polar hydrazine into the aqueous layer.[6]
-
Chemical Quenching (Use with Caution): In some cases, excess hydrazine can be chemically destroyed. Adding a slight excess of a ketone like acetone or a peroxide solution can convert hydrazine to a hydrazone or oxidize it to nitrogen gas and water, respectively.[7] This approach must be carefully validated to ensure the quenching agent or its byproducts do not react with your desired product.
| Method | Principle | Best For | Considerations |
| Azeotropic Distillation | Forms a low-boiling mixture to facilitate removal. | Thermally stable products. | Requires rotary evaporator and vacuum. |
| Aqueous Extraction | Partitioning based on polarity differences. | Water-insoluble products.[6] | Can be emulsion-prone; may require multiple extractions. |
| Chemical Quenching | Converts hydrazine to a more easily removable substance.[7] | When other methods fail. | High risk of side reactions with the desired product. |
Question 4: My main impurity appears to be the starting β-ketonitrile. What is the best way to separate it from the aminopyrazole product?
Answer: The key to this separation lies in the significant difference in the chemical properties of the starting material and the product. This compound is basic due to the amino group and the pyrazole nitrogens, while 2-cyano-1-butanone is a neutral, non-basic ketone.
Recommended Protocol: Acid-Base Extraction
This classical technique leverages the basicity of your product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyrazole will be protonated and move into the aqueous layer, while the neutral ketonitrile remains in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the ketonitrile impurity.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates your product, causing it to precipitate or become soluble in a fresh organic solvent.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
dot
Caption: Decision workflow for purification via acid-base extraction.
Question 5: If acid-base extraction is insufficient, what are the recommended conditions for purification by column chromatography?
Answer: Column chromatography is an excellent secondary purification method if baseline separation of impurities is not achieved by extraction. Given the basic nature of the aminopyrazole, special considerations are necessary to prevent streaking and ensure good separation.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (200-300 mesh) is typically effective.[6]
-
Mobile Phase (Eluent): A gradient system is often best. Start with a non-polar solvent system and gradually increase the polarity.
-
Initial System: Dichloromethane (DCM) or Ethyl Acetate / Hexanes (e.g., 30:70).
-
Polar Modifier: Gradually increase the concentration of methanol (MeOH) or add a small amount of triethylamine (TEA, ~0.5-1%) to the eluent system.
-
Why TEA? The triethylamine is crucial. It acts as a basic modifier that deactivates the acidic silanol groups on the silica surface. This prevents the basic aminopyrazole from strongly adsorbing and streaking down the column, leading to sharper peaks and better separation.[8]
-
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or using a UV lamp if the compound is UV-active.
-
Execution:
-
Load the crude product onto the column using a minimal amount of the initial eluent or by dry-loading it onto a small amount of silica.
-
Begin elution with the low-polarity mobile phase (e.g., 100% DCM or EtOAc/Hexanes). The less polar ketonitrile impurity should elute first.
-
Gradually increase the percentage of methanol (e.g., from 0% to 5% DCM/MeOH) to elute your more polar aminopyrazole product.
-
Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure.
-
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Addressing regioselectivity challenges in pyrazole functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Regioselectivity Challenges
Welcome to the Technical Support Center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common regioselectivity challenges encountered during the chemical modification of pyrazoles. This resource is structured to offer not just solutions, but a foundational understanding of the principles governing these reactions, empowering you to troubleshoot and optimize your synthetic strategies effectively.
The pyrazole core is a cornerstone in medicinal chemistry and agrochemicals, but its functionalization is often plagued by issues of regioselectivity due to the nuanced electronic and steric properties of the heterocyclic ring.[1][2][3] This guide will dissect these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the most common issues encountered in the lab, providing explanations grounded in mechanistic principles and offering actionable advice.
I. Controlling Regioselectivity in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyrazole scaffold.[4][5] However, controlling which C-H bond reacts is a significant hurdle.
Question 1: My C-H arylation of an N-substituted pyrazole is non-selective, yielding a mixture of C3- and C5-arylated products. Why is this happening and how can I favor one over the other?
Answer:
The inherent electronic properties of the pyrazole ring often lead to a lack of selectivity in C-H functionalization. The C5-proton is generally the most acidic due to its proximity to the sp²-hybridized nitrogen atom, making it susceptible to deprotonation or concerted metalation-deprotonation pathways.[4] Conversely, the C3 position can also be reactive. The outcome of the reaction is a delicate balance of factors:
-
Mechanism: The operative mechanism (e.g., concerted metalation-deprotonation vs. electrophilic palladation) can favor different positions.
-
Steric Hindrance: Bulky substituents on the N1-substituent or at the C5 position can sterically hinder approach to that site, favoring reaction at the less encumbered C3 position.
-
Directing Groups: The most reliable way to enforce regioselectivity is by installing a directing group (DG) that coordinates to the metal catalyst and delivers it to a specific C-H bond.
Troubleshooting Flowchart for C-H Functionalization Regioselectivity
Caption: Troubleshooting logic for C-H functionalization.
Question 2: I want to functionalize the C4 position of my pyrazole, but reactions keep occurring at C3 or C5. What strategies can I use to target C4?
Answer:
The C4 position of the pyrazole ring is electronically distinct from C3 and C5. It is generally more nucleophilic and susceptible to electrophilic aromatic substitution.[4] However, transition metal-catalyzed C-H activation at C4 is challenging without a specific directing group strategy.
-
Electrophilic Substitution: For certain functionalizations like halogenation or nitration, you can exploit the inherent nucleophilicity of the C4 position.
-
Directed Metalation: A powerful strategy involves metalation of the pyrazole ring. For instance, using strong bases like TMPMgCl·LiCl can selectively deprotonate specific positions, which can then be trapped with an electrophile.[6][7] The regioselectivity of these metalations can be controlled by the substituents already present on the ring and the reaction conditions.
-
Directing Groups: A directing group attached to the N1 position that is capable of reaching over to the C4 position is a viable but less common strategy. More often, blocking the C3 and C5 positions is a more straightforward approach to directing reactivity to C4.
Protocol: Regioselective C5-Magnesiation of an N-Substituted Pyrazole
This protocol is adapted from the work of Knochel and coworkers and demonstrates a reliable method for functionalizing the C5 position.[6]
-
Preparation: Under an argon atmosphere, dissolve the N-substituted pyrazole (1.0 equiv) in anhydrous THF (0.5 M).
-
Metalation: Add TMPMgCl·LiCl (1.1 equiv, commercially available or prepared in situ) dropwise at 25 °C.
-
Stirring: Stir the reaction mixture for 1 hour at 25 °C to ensure complete magnesiation.
-
Quenching: Cool the reaction to 0 °C and add the desired electrophile (e.g., benzoyl chloride, 1.2 equiv).
-
Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with an appropriate organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
II. Achieving Regioselective N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles is a classic challenge, often yielding a mixture of two regioisomers due to the tautomeric nature of the NH-pyrazole.[1][8]
Question 3: I'm trying to N-alkylate my 3-substituted pyrazole, but I always get a mixture of the 1,3- and 1,5-disubstituted products. How can I control the regioselectivity?
Answer:
The regioselectivity of N-alkylation is governed by a competition between the two nitrogen atoms of the pyrazole ring. The outcome can be influenced by several factors, leading to either kinetic or thermodynamic control.[9][10][11]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures, the reaction is faster and irreversible. The alkylation will occur at the more nucleophilic or sterically accessible nitrogen atom.[11]
-
Thermodynamic Control: At higher temperatures, the reaction may be reversible, allowing for equilibration to the most stable regioisomer. The thermodynamically more stable product is often the one with the bulkier substituent at the N1 position and a smaller substituent at the C5 position to minimize steric clash.
-
-
Steric and Electronic Effects:
-
Reaction Conditions:
-
Base and Cation: The choice of base and the nature of the resulting cation can influence regioselectivity. Large, soft cations may coordinate preferentially to one nitrogen over the other.[15]
-
Solvent: The polarity of the solvent can affect the aggregation state of the pyrazolate anion and the transition state energies.
-
Strategies for Controlling N-Alkylation Regioselectivity
| Strategy | Principle | Typical Conditions | Expected Outcome |
| Kinetic Control | Target the most nucleophilic/accessible nitrogen. | Low temperature (e.g., 0 °C to RT), strong base (e.g., NaH), polar aprotic solvent (e.g., DMF). | Favors the less sterically hindered product. |
| Thermodynamic Control | Allow equilibration to the most stable isomer. | Higher temperature, weaker base (e.g., K₂CO₃), possibility of reversible conditions. | Favors the thermodynamically more stable product. |
| Directing Groups | Use a functional group on the pyrazole to chelate the cation and block one nitrogen. | A substituent with a coordinating heteroatom (e.g., a hydrazone).[15] | High regioselectivity for one isomer. |
| Enzymatic Alkylation | Utilize the high selectivity of an enzyme active site. | Engineered methyltransferases.[16] | Can provide access to either regioisomer with high selectivity. |
Visualizing N-Alkylation Control
Caption: Kinetic vs. Thermodynamic control in N-alkylation.
III. Directing Group Strategies
Forcing a reaction to occur at a specific, non-innately reactive position often requires a directing group (DG).[17][18]
Question 4: I need to install a functional group at the C3 position of my N1-aryl pyrazole, but the reaction defaults to C5. What kind of directing group should I use?
Answer:
To override the inherent C5 reactivity, you need a directing group that will position the catalyst proximal to the C3 C-H bond. A common and effective strategy is to use a removable directing group attached to the N1-aryl ring.
-
Amide Directing Groups: An amide group placed at the ortho-position of the N1-aryl substituent can effectively direct palladium catalysts to the C3 position of the pyrazole ring. The reaction proceeds through a stable palladacycle intermediate.
-
Nitro Group as a Directing Group: The nitro group is a versatile directing group that can be subsequently transformed into a variety of other functional groups.[19] It has been shown to direct arylation to the C5 position, but with careful tuning of conditions, can also influence reactivity at other positions.[20]
Conceptual Workflow for Directing Group-Mediated C3-Functionalization
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-Ethyl-1H-pyrazol-3-amine in Solution
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-Ethyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in various solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] However, the presence of both a pyrazole ring and a primary amine functional group presents unique stability challenges. The amine group is susceptible to oxidation, while the overall molecule can be sensitive to environmental factors like light, heat, and the choice of solvent.[2][3] This guide provides expert insights and actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
Discoloration is a common visual indicator of chemical degradation.[4] For a compound containing a primary amine, this color change is often due to oxidation, which can form highly conjugated, colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities in the solvent.[3][4]
Q2: What are the primary causes of degradation for this compound?
The degradation of this compound is typically driven by one or more of the following factors:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent or peroxides that may form in certain solvents (e.g., THF, ether).[3][4] This can lead to the formation of N-oxides, hydroxylamines, or other oxidized species.[2]
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions.[2][4] It is a mandatory stress condition in formal stability studies.[5][6]
-
Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents (like methanol or water) can sometimes participate in degradation pathways.[4] The purity of the solvent is also crucial, as impurities like peroxides or acids can accelerate decomposition.[4]
-
pH Effects: In aqueous or protic solutions, the pH can significantly influence stability. Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other degradation reactions.[4]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4]
Q3: Which solvents are generally recommended for preparing and storing solutions of this compound?
The optimal solvent depends on the intended application and required storage duration. A general guideline is provided in the table below.
-
Higher Stability (Recommended for Stock Solutions): High-purity, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are often preferred for long-term storage.[4] They are less likely to directly participate in degradation reactions compared to protic solvents.
-
Moderate Stability: Aprotic solvents like N,N-Dimethylformamide (DMF) can be used, but their purity must be high.[4]
-
Lower Stability (Use with Caution): Protic solvents such as methanol, ethanol, and water may lead to lower stability and should be used for short-term experiments only, unless buffered or proven to be non-detrimental in specific stability studies.[4][7]
Q4: How should I handle and store the compound and its solutions to maximize stability?
To minimize degradation, adhere to the following best practices:
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
-
Use an Inert Atmosphere: For preparing stock solutions for long-term storage, it is highly recommended to use solvents that have been degassed (e.g., by sparging with nitrogen or argon).[4] Overlaying the solution with an inert gas before sealing the vial can prevent oxidative degradation.[4]
-
Control Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
-
Ensure Solvent Purity: Use high-purity, anhydrous, or HPLC-grade solvents to avoid contaminants that can catalyze degradation.[4]
Q5: How can I quantitatively monitor the stability of my compound in a specific solvent?
The most reliable method is to use a stability-indicating analytical method , which is an analytical procedure that can accurately separate and quantify the intact compound from its potential degradation products.[8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the standard technique for this purpose.[8] A typical study involves analyzing the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantifying the decrease in the parent compound's peak area relative to its initial concentration.
Troubleshooting Guide
This guide provides solutions to specific experimental issues.
Issue: Unexpected peaks appear in my HPLC/LC-MS analysis over time.
-
Probable Cause: This is a classic sign of compound degradation. The new peaks correspond to degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS, determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).
-
Review Handling Procedures: Re-evaluate your storage and handling conditions against the best practices outlined in FAQ #4. Are you protecting the solution from light? Is the solvent fresh and of high purity?
-
Perform a Forced Degradation Study: To proactively understand potential issues, a forced degradation study can help identify the likely degradation products under various stress conditions.[2][9] This is a cornerstone of drug development and stability testing.[5]
-
Issue: I'm experiencing poor or inconsistent recovery of my compound from a solution.
-
Probable Cause: This could be due to degradation, adsorption to the container surface, or poor solubility.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared solution and compare it to an aged one via HPLC to see if degradation is the root cause.
-
Check Solubility: Ensure the compound is fully dissolved at the target concentration. The reported solubility is slightly soluble in water but soluble in organic solvents like ethanol.[10]
-
Evaluate Container Material: Use high-quality polypropylene or glass vials. Silanized glass vials can be used to minimize adsorption of polar compounds.
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing stability issues.
Caption: Figure 1. A troubleshooting flowchart for diagnosing and resolving instability issues.
Data Presentation & Recommended Conditions
Table 1: Recommended Solvents and Storage Conditions
This table summarizes general recommendations for handling this compound solutions.
| Solvent Class | Example Solvents | Recommended Use | Storage Temperature | Key Considerations |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | Long-term storage, stock solutions | -20°C to -80°C | Use high-purity, anhydrous grade. Degas with N₂ or Ar for best results.[4] |
| Aprotic Polar | DMF, THF | Short to medium-term use | -20°C | Ensure high purity. THF can form peroxides; use a freshly opened bottle.[4] |
| Protic Polar | Methanol, Ethanol | Short-term use (hours) | 4°C to -20°C | Higher potential for reactivity. Use for immediate experimental needs only.[4] |
| Aqueous | Buffered Solutions (e.g., PBS) | Immediate use | 4°C | Stability is highly pH-dependent. Buffer to a neutral pH to minimize hydrolysis.[4] |
Table 2: Example Data from a 24-Hour Solvent Stability Screen at Room Temperature
This table illustrates hypothetical data from a stability study to emphasize solvent effects.
| Solvent | % Remaining Parent Compound (4 hours) | % Remaining Parent Compound (24 hours) | Observations |
| DMSO | 99.8% | 99.5% | No color change |
| Acetonitrile | 99.5% | 98.9% | No color change |
| Methanol | 97.2% | 91.0% | Slight yellowing |
| Water (unbuffered) | 95.5% | 85.3% | Noticeable yellowing |
Key Experimental Protocols
Protocol 1: General Solvent Stability Screening
This protocol provides a framework for evaluating the stability of this compound in a solvent of your choice.
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in the test solvent to a known concentration (e.g., 1 mg/mL). Use a Class A volumetric flask.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This serves as your baseline (100% reference).
-
Incubate Samples: Store the remaining stock solution under the desired test conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Calculate Results: Determine the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating."[2][5]
-
Prepare Solutions: Prepare separate solutions of the compound (~0.5 mg/mL) in a relatively inert solvent like 50:50 acetonitrile:water.
-
Apply Stress Conditions: Treat each solution with a different stressor.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4-8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-4 hours.[3]
-
Thermal: Incubate a solution at 80°C for 24 hours.
-
Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.[2]
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.
-
Evaluate Results: The goal is to achieve 5-20% degradation.[9] Check for the formation of new peaks and ensure they are well-separated from the parent peak, confirming the method's specificity.
Diagrams of Workflows and Pathways
Caption: Figure 2. Potential degradation pathways for this compound.
Caption: Figure 3. A typical experimental workflow for a forced degradation study.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chembk.com [chembk.com]
Troubleshooting guide for scaling up 4-Ethyl-1H-pyrazol-3-amine production
An in-depth guide to navigating the common challenges encountered when transitioning the synthesis of 4-Ethyl-1H-pyrazol-3-amine from benchtop to bulk scale.
Introduction: The Scale-Up Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] While its synthesis on a laboratory scale may be straightforward, scaling up production presents a host of challenges that can impact yield, purity, and safety. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered by researchers and process chemists during the scale-up of its synthesis, which typically follows the Knorr pyrazole synthesis pathway.[3][4] This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][6]
This document is designed to provide not just solutions, but also the underlying scientific principles, empowering you to make informed decisions for a robust and scalable process.
Core Synthetic Pathway Visualization
The synthesis of 3-aminopyrazoles generally involves the reaction of a β-ketonitrile with hydrazine. This process, while effective, requires careful control to ensure high yield and purity.
Caption: General workflow for the synthesis of this compound.
Section 1: Low Yield and Incomplete Reactions
Question: My reaction yield dropped significantly from >80% at the 1g scale to <50% at the 100g scale. What are the most probable causes and how can I fix this?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations. Here are the primary factors to investigate:
-
Poor Temperature Control & Exotherm Management :
-
The "Why": The condensation reaction to form the pyrazole ring is often exothermic.[7] As you scale up, the reactor's surface-area-to-volume ratio decreases dramatically, making it much harder to dissipate heat.[7] Inefficient heat removal can create localized "hot spots" where the temperature spikes, leading to the formation of degradation products and unwanted side reactions, thus consuming your starting materials and reducing the yield of the desired product.
-
The Solution:
-
Slow Reagent Addition: Do not add the hydrazine all at once. A slow, controlled, dropwise addition of the hydrazine derivative is critical to manage the exotherm.[7] This gives the cooling system time to remove the heat generated.
-
Accurate Temperature Monitoring: Use a temperature probe that measures the internal reaction temperature, not the jacket temperature. This gives you a true reading of the reaction conditions.
-
Enhanced Cooling: Ensure your reactor's cooling system is adequate for the new scale. You may need a more powerful chiller or a larger cooling jacket surface area.
-
-
-
Inadequate Mixing :
-
The "Why": What constitutes good mixing in a 100 mL flask is often insufficient in a 5 L reactor. Poor mixing leads to non-homogeneity, causing localized areas of high reactant concentration which can promote side reactions.[7] It also hinders efficient heat transfer from the bulk of the reaction to the cooling surface of the reactor wall.
-
The Solution:
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure vigorous and effective mixing throughout the entire reactor volume.
-
Stirring Speed Study: Evaluate the impact of stirring speed on yield and impurity profile. A higher stirring rate often improves both heat and mass transfer.
-
-
-
Solvent and Solubility Issues :
-
The "Why": A solvent that works well on a small scale might be suboptimal for a larger batch.[7] As the reaction progresses, the product may precipitate. If the product precipitates too early or traps starting material, it can lead to an incomplete reaction.
-
The Solution:
-
Solvent Screen: Re-evaluate your choice of solvent. A solvent system that keeps all reactants and intermediates soluble until the reaction is complete is ideal. Sometimes, a mixture of solvents (e.g., EtOH/H₂O) can provide the desired solubility profile.[8]
-
Concentration Adjustment: Consider running the reaction at a slightly lower concentration (more solvent) to prevent premature precipitation of intermediates or the final product.
-
-
| Parameter | Lab-Scale (1g) | Pilot-Scale (100g) Recommendation | Rationale |
| Hydrazine Addition | Quick addition (1-2 min) | Slow, dropwise addition (30-60 min) | Manages exotherm and prevents temperature spikes.[7] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume.[7] |
| Temp. Monitoring | External (Oil Bath) | Internal Probe | Provides accurate measurement of reaction conditions. |
| Solvent Volume | ~10 mL | ~1 L to 1.5 L | Maintains solubility and aids in heat transfer. |
Section 2: Impurity Profile and Purification
Question: My scaled-up batch contains a significant amount of an unknown isomer and other impurities, making purification by column chromatography impractical. How can I improve the purity of my crude product?
Answer: Impurity formation is often linked to the same issues that cause low yield (poor temperature and mixing control), but can also be due to the inherent reactivity of the starting materials.
-
Controlling Regioselectivity :
-
The "Why": When using an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine, the formation of two different regioisomers is a common challenge in pyrazole synthesis.[9][10] The desired isomer is formed when the more nucleophilic nitrogen of hydrazine attacks one carbonyl, and the other nitrogen attacks the second. Subtle changes in reaction conditions (temperature, pH, solvent) can alter the ratio of these isomers.
-
The Solution:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature. Do not allow temperature spikes, as they can favor the formation of the undesired thermodynamic product.
-
pH Adjustment: The reaction is often acid-catalyzed.[4] Carefully controlling the pH can influence which carbonyl is attacked first, thereby improving regioselectivity. Experiment with small amounts of an acid catalyst like acetic acid.
-
-
-
Purification via Salt Formation :
-
The "Why": this compound is a basic compound due to its amino group. This property can be exploited for a highly effective, non-chromatographic purification method. By reacting the basic amine with an acid, you can form a salt which often has very different solubility properties from the non-basic impurities.
-
The Solution: A robust method is purification by crystallization of an acid addition salt.[11]
-
Protocol: Purification via Oxalate Salt Crystallization
-
Dissolution: After the reaction workup, dissolve the crude product in a suitable organic solvent like isopropanol (IPA) or acetone.
-
Acid Addition: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the crude mixture while stirring.
-
Crystallization: The 3-amino-4-ethylpyrazole oxalate salt will precipitate out of the solution.[1] Stir the resulting slurry at room temperature or cool it further to maximize precipitation.
-
Isolation: Filter the solid salt and wash it with a small amount of cold solvent to remove any remaining soluble impurities.
-
Liberation of Free Amine: To recover the purified product, suspend the oxalate salt in water and add a base (e.g., aqueous sodium carbonate or sodium hydroxide) until the pH is basic (>9).
-
Extraction: Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Final Steps: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.
This acid/base purification strategy is highly scalable and effectively removes non-basic impurities and can sometimes even separate isomers if their basicity or salt solubility differs significantly.
Section 3: Safety at Scale with Hydrazine
Question: I'm aware that hydrazine is hazardous. What are the essential safety precautions I must implement for handling multi-liter quantities?
Answer: This is the most critical aspect of your scale-up process. Hydrazine and its derivatives are highly toxic, corrosive, flammable, and potential carcinogens.[12][13] Adherence to strict safety protocols is non-negotiable.
Core Hazards of Hydrazine
-
Toxicity: It is toxic via inhalation, ingestion, and skin contact. Both acute and chronic exposure must be avoided.[12]
-
Corrosivity: Causes severe damage to skin and eyes upon contact.[12]
-
Flammability: Mixtures of hydrazine vapor in air are flammable over a very wide range (4.7% to 100% by volume).[14]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents, acids, and certain metal oxides.[14][15]
Mandatory Safety Protocols
-
Engineering Controls :
-
Chemical Fume Hood: All handling of hydrazine solutions (weighing, transfers, reaction setup) must be performed inside a properly functioning chemical fume hood.[12] For larger scales, a walk-in fume hood is recommended.
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep vapor concentrations below the OSHA Permissible Exposure Limit (PEL).[14]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[13][16]
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[12][16]
-
Hand Protection: Use chemical-resistant gloves (butyl rubber is often recommended; check glove compatibility charts).[14] Do not use nitrile gloves for prolonged handling as they may offer insufficient protection.
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary.[16]
-
Respiratory Protection: For anything other than routine handling in a fume hood, or in case of a spill, a NIOSH-approved supplied-air respirator is required.[14] Cartridge respirators are not suitable.[15]
-
-
Safe Handling & Storage :
-
Storage: Store hydrazine solutions away from direct sunlight, heat, and incompatible materials like acids and oxidizers.[14][16] Storage under a nitrogen blanket is recommended to prevent contact with atmospheric oxygen.[16]
-
Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in properly labeled, sealed containers and disposed of according to institutional and regulatory guidelines.[12][16]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jetir.org [jetir.org]
- 5. Unit 4 Pyrazole | PDF [slideshare.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. nbinno.com [nbinno.com]
- 14. arxada.com [arxada.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Preventing common pitfalls in the crystallization of aminopyrazoles
Technical Support Center: Crystallization of Aminopyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopyrazole crystallization. This guide, structured in a question-and-answer format, is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of compounds. As Senior Application Scientists, we combine fundamental principles with field-proven techniques to help you achieve robust and reproducible results.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses the most frequent and critical problems researchers face. Each answer explains the underlying cause of the issue and provides detailed protocols for resolution.
Q1: My aminopyrazole is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: Understanding and Preventing Oiling Out
Oiling out, or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a highly concentrated, supersaturated solution of your compound that is immiscible with the bulk solvent. This phenomenon is particularly problematic because the oil can trap impurities and often solidifies into an amorphous solid, preventing the formation of a pure, crystalline product.[2]
The primary driver for oiling out is the creation of excessively high supersaturation too quickly.[2][3] This can happen when a solution is cooled too rapidly or when an anti-solvent is added too fast. For aminopyrazoles, which often possess flexible side chains and hydrogen bonding capabilities, the kinetics can sometimes favor the formation of a disordered, liquid-like state over an ordered crystal lattice.
Caption: Interplay of factors determining the resulting crystal polymorph.
Protocols for Controlling Polymorphism:
-
Systematic Polymorph Screen:
-
A comprehensive screen is the most reliable way to identify existing polymorphs and the conditions under which they form. [4][5][6] * Protocol for Screening:
-
Crystallize the aminopyrazole from a wide variety of solvents (~15-20) with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, hydrocarbons, water).
-
Employ various crystallization techniques for each solvent: slow evaporation, slow cooling, and anti-solvent addition.
-
Analyze the resulting solids from each experiment using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different crystal forms.
-
-
-
Slurry Conversion for Thermodynamic Form:
-
To find the most thermodynamically stable form at a given temperature, a slurry experiment is invaluable.
-
Protocol for Slurry Conversion:
-
Place a mixture of the identified polymorphs (or the kinetic form) in a solvent in which the compound is sparingly soluble.
-
Stir the suspension (slurry) at a constant temperature for an extended period (24-72 hours).
-
Over time, the less stable forms will dissolve and recrystallize as the most stable form. [1] 4. Isolate the solid and analyze by XRPD to confirm conversion to a single, stable form.
-
-
-
Controlled Seeding:
-
Once the desired polymorph (usually the most stable one) has been identified and isolated, use it to seed subsequent crystallizations. This ensures consistency and directs the outcome towards the desired form.
-
Protocol: Follow the seeding protocol described in A1, but ensure you are using seeds of the desired, pure polymorph.
-
Q3: How do trace impurities from my synthesis affect the crystallization of my aminopyrazole?
A3: The Critical Impact of Impurities
Even small amounts of impurities, particularly those structurally related to the aminopyrazole, can have a profound impact on crystallization. [7]They can act by:
-
Inhibiting Nucleation: Impurities can adsorb to the surface of early-stage crystal nuclei, preventing them from reaching the critical size needed for growth. [8][9]* Altering Crystal Habit (Shape): Selective adsorption of impurities onto specific crystal faces can slow or block growth on those faces, leading to changes in the overall crystal shape (e.g., from needles to plates). [7][10]* Directing Polymorphism: Some impurities can act as templates for a specific, sometimes less stable, polymorph. [7][11]* Reducing Purity: Impurities can become incorporated into the crystal lattice (inclusions) or trapped between crystal agglomerates, reducing the final purity of the product. [8][9] Strategies to Mitigate Impurity Effects:
-
Maximize Purity Before Crystallization:
-
The best defense is a good offense. Use an orthogonal purification method, such as column chromatography, before attempting the final crystallization to remove as many impurities as possible. The purer the starting material, the better the chance of successful crystallization. [12]
-
-
Select a Solvent that Rejects Impurities:
-
An ideal crystallization solvent will not only provide good crystals of your desired compound but will also keep the impurities dissolved in the mother liquor.
-
During your solvent screening (see A1), analyze the mother liquor (the remaining solution after filtering the crystals) by HPLC or LC-MS to see which solvents are most effective at purging impurities.
-
-
Control the Growth Rate:
-
Slower crystal growth generally leads to higher purity. [9]Rapid growth can trap impurities at the advancing crystal face. By reducing the level of supersaturation (slower cooling, etc.), you give impurity molecules time to diffuse away from the crystal surface, resulting in a purer final product. [13]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for aminopyrazole crystallization?
A: Aminopyrazoles typically have both hydrogen bond donating (amine) and accepting (pyrazole nitrogens) sites, as well as an aromatic core, giving them intermediate polarity. A good starting point for solvent screening should cover a range of polarities and functionalities.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good H-bonding capability, often effective. [14][15] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate polarity, good for compounds that are too soluble in alcohols. |
| Ketones | Acetone, 2-Butanone (MEK) | Aprotic polar solvents, can offer different selectivity. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but often lead to high solubility. |
| Aromatics | Toluene | Good for less polar aminopyrazole derivatives. [16] |
| Nitriles | Acetonitrile | Polar aprotic, offers unique solvating properties. |
| Water | (In combination with a miscible solvent) | Can be used as an anti-solvent with alcohols or acetone. [17] |
Q: How much supersaturation is too much?
A: Supersaturation is the necessary driving force for crystallization, but excessive levels lead to problems. [13][18][19]At low supersaturation, crystal growth is favored over nucleation, leading to larger, more perfect crystals. [13]At very high supersaturation, nucleation dominates, resulting in a large number of small crystals or, in the extreme, oiling out. [13][18]The ideal condition is to operate within the metastable zone, where spontaneous nucleation is unlikely, but growth on existing (seed) crystals can occur. This zone can be determined experimentally by measuring solubility and nucleation points at different concentrations.
Q: My crystals are always very fine needles. How can I get more equant (block-like) crystals?
A: Needle-like morphology often indicates very rapid, one-dimensional crystal growth. To obtain more block-like crystals, you need to slow down the growth rate and encourage growth in all three dimensions.
-
Reduce Supersaturation: This is the most important factor. Use a slower cooling rate or a solvent in which the compound is slightly more soluble.
-
Change Solvent: The solvent can interact differently with various crystal faces, altering the relative growth rates. Try screening for a new solvent.
-
Stirring: Inadequate stirring can create localized zones of high supersaturation. Ensure your solution is well-mixed, but avoid excessively high shear rates that could cause crystal breakage.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lonza.com [lonza.com]
- 6. Solid Form Screening Of Active Pharmaceutical Ingredients [outsourcedpharma.com]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 9. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. mt.com [mt.com]
- 14. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Supersaturation Crystallization Processes | Methods of Supersaturation [chemicalslearning.com]
Technical Support Center: Overcoming Poor Solubility of 4-Ethyl-1H-pyrazol-3-amine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Ethyl-1H-pyrazol-3-amine derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical properties of novel compounds is a critical step in drug discovery and development. Poor aqueous solubility is a common hurdle, with nearly 90% of drug candidates being poorly water-soluble, which can impede formulation, bioavailability, and overall therapeutic efficacy.[1][2]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting protocols. We will explore the underlying reasons for poor solubility in this class of compounds and offer a systematic approach to enhancing it, ensuring your research progresses efficiently.
Part 1: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement
This section is designed as an interactive Q&A to guide you through common solubility issues and their solutions.
Question 1: My this compound derivative is showing poor solubility in aqueous buffers. What is the first step?
Answer: The initial and most critical step is to characterize the compound's physicochemical properties and then systematically screen for suitable solvents or solvent systems. The amine group in your pyrazole derivative suggests its solubility will be pH-dependent.[3][4]
Workflow: Initial Solubility Assessment
The following workflow provides a structured approach to your initial assessment.
Caption: Systematic workflow for initial solubility troubleshooting.
Protocol 1: pH-Dependent Solubility Profiling
-
Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of your this compound derivative to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility (e.g., in µg/mL or µM) against pH. For a basic amine, you should observe increased solubility at a lower pH where the amine is protonated and becomes a more soluble salt form.[3][4]
Question 2: pH adjustment alone is insufficient or not viable for my experimental system. What co-solvents are most effective?
Answer: Co-solvents are an excellent next step. They work by reducing the polarity of the aqueous environment, which can better accommodate lipophilic molecules.[5] For parenteral use, common low-toxicity co-solvents include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[6]
Protocol 2: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).
-
Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of each co-solvent.
-
Titration: Prepare a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v in your chosen buffer).
-
Determine Kinetic Solubility: Add a small volume of the compound's stock solution (from step 2) to each aqueous co-solvent mixture. Observe for precipitation. The highest concentration that remains clear is the kinetic solubility. This is a high-throughput method commonly used in early discovery.[7]
-
Data Comparison: Tabulate the results to identify the most effective co-solvent and the minimum percentage required to achieve your target concentration.
| Co-solvent | 5% (v/v) Solubility | 10% (v/v) Solubility | 20% (v/v) Solubility | 40% (v/v) Solubility |
| DMSO | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL |
| Ethanol | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL |
| PEG 400 | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL |
| Propylene Glycol | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL | (Enter data) µg/mL |
Note: While effective, be mindful that high concentrations of organic solvents can sometimes impact biological assays. Always run appropriate vehicle controls.
Question 3: I have tried pH adjustment and co-solvents, but my compound still precipitates upon dilution or over time. What advanced techniques can I consider?
Answer: If conventional methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to either alter the compound's solid state or create a stabilized nano-scale dispersion.
Advanced Solubilization Strategies
-
Salt Formation: Given the basic amine group, forming a stable, crystalline salt is a highly effective strategy. Hydrochloride salts are among the most common in FDA-approved drugs.[1] This often dramatically improves aqueous solubility and dissolution rate.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, effectively creating an amorphous solid solution.[3][5] The amorphous form has higher free energy and thus enhanced solubility compared to the stable crystalline form.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Your pyrazole derivative can be encapsulated within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[8]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][9] Techniques include media milling and high-pressure homogenization.[2]
Caption: Decision tree for selecting an advanced solubilization technique.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are pyrazole derivatives often poorly soluble? The pyrazole ring itself is a heteroaromatic system. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule, especially with alkyl or aryl substitutions, can have significant lipophilicity and a stable crystal lattice structure, which increases the energy required to dissolve it.[7]
Q2: Can I use surfactants like Tween® or SDS? Yes, surfactants can be used to form micelles that encapsulate the drug, a process known as micellar solubilization.[8] They are very effective but can be problematic for certain applications. For instance, they can interfere with in vitro assays or cause toxicity in vivo, so their use must be carefully validated.[1]
Q3: My compound is a weak base. How does pH affect its solubility? For a weakly basic drug containing an amine group, solubility increases as the pH decreases.[3] At a lower pH (below its pKa), the amine group becomes protonated (R-NH3+), forming a more polar, and thus more water-soluble, salt. Conversely, at a higher pH (above its pKa), the amine is in its neutral, less soluble form.[3][4]
Q4: What is the difference between kinetic and thermodynamic (or equilibrium) solubility?
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when the dissolved solute is in equilibrium with the undissolved solid. It's a definitive but time-consuming measurement.
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. It's a faster, higher-throughput measurement often used for initial screening in drug discovery.[7]
Q5: Will micronization increase the equilibrium solubility of my compound? No. Micronization, or reducing particle size, increases the dissolution rate by increasing the surface area available for the solvent to act upon.[6] However, it does not change the intrinsic equilibrium solubility of the compound, which is a thermodynamic property.[6]
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. jmpas.com [jmpas.com]
- 4. longdom.org [longdom.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Chiral Separation of 4-Ethyl-1H-pyrazol-3-amine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral method development of 4-Ethyl-1H-pyrazol-3-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the enantioselective separation of this important class of compounds. The basic nature of the pyrazole amine moiety presents unique challenges that require a systematic and well-understood approach. This document provides foundational knowledge, step-by-step protocols, and robust troubleshooting guides to empower you to develop efficient, reproducible, and scalable chiral separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise at the beginning of a method development project for chiral pyrazole amines.
Q1: What is the best starting point for separating a new this compound analog?
The most effective starting point is a systematic column screening.[1] There is no universal chiral stationary phase (CSP), and the subtle structural differences among your analogs will significantly impact which CSP provides the best separation.[1] We recommend screening a diverse set of 4 to 6 polysaccharide-based CSPs (amylose and cellulose derivatives) under both normal phase (NP) and polar organic (PO) conditions.[2] Supercritical Fluid Chromatography (SFC) is also a highly recommended starting point due to its speed and efficiency.[3][4]
Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?
Both techniques are powerful, but SFC often presents significant advantages for chiral separations of compounds like pyrazole amines.
-
SFC: Frequently offers faster analysis and equilibration times, higher efficiency, and is considered a "greener" technique due to its use of supercritical CO2, which reduces organic solvent consumption.[4][5] It has proven highly effective for separating chiral intermediates in drug development.[3]
-
HPLC: A robust and widely accessible technique. Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes can all be explored. Polysaccharide-based columns are particularly effective in NP and PO modes for a wide range of analytes.[2][6][7]
Recommendation: If available, an SFC system is an excellent primary screening platform.[5] An HPLC system provides complementary selectivity and is a reliable alternative. A system that can switch between LC and SFC offers the most efficient platform for comprehensive method development.[5]
Q3: What types of chiral stationary phases (CSPs) are most effective for these basic compounds?
For this compound analogs, the following CSPs have demonstrated broad applicability:
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separations.[2][8] Columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are highly recommended.[3][6] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving enantiomers.[9]
-
Pirkle-Type CSPs: These columns, like (R,R)Whelk-O1, can offer complementary selectivity to polysaccharide columns and are effective for a wide variety of racemic compounds, including those with amine functionalities.[3]
-
Crown Ether-Based CSPs: For primary amines, crown ether phases like Crownpak® CR-I(+) can be uniquely effective, though they typically require an acidic mobile phase, which is a different approach than the basic additives used with polysaccharide columns.[10]
Q4: Why are mobile phase additives necessary when separating chiral amines?
Mobile phase additives are critical for achieving good peak shape and reproducible results for ionizable compounds like your pyrazole amines.[11] The primary amine group can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and even irreversible adsorption.[8][12]
-
For Basic Analytes (like yours): A small amount (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), butylamine, or ethanolamine is added to the mobile phase.[11][13] This additive acts as a competitor for the active silanol sites, "masking" them from the analyte and resulting in symmetrical, well-defined peaks.[12]
-
For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) would be used to suppress the ionization of the acidic analyte.[11]
Q5: What is "polar organic mode" and when should I use it?
Polar organic (PO) mode uses a polar stationary phase (like a polysaccharide CSP) with a polar mobile phase, such as pure methanol, ethanol, or acetonitrile, often with the necessary additives.[6][7] For pyrazole analogs, PO mode can be highly advantageous, offering shorter analysis times and sharper peaks compared to traditional normal phase (alkane/alcohol) separations.[6][7] It is an essential part of a comprehensive screening strategy.
Part 2: Systematic Method Development Protocol
A structured, logical workflow is the key to efficient and successful method development. This protocol outlines a self-validating system from initial screening to final optimization.
Experimental Workflow: Chiral Method Development
Caption: A systematic workflow for chiral method development.
Step 1: Analyte Characterization & Sample Preparation
-
Determine Solubility: Test the solubility of your analog in common chromatographic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Hexane/Ethanol mixtures). This is critical for preparing your sample and choosing screening solvents.
-
Estimate pKa: Understanding the basicity of your molecule will reinforce the need for basic additives. For this compound analogs, a basic additive is almost always required.
-
Sample Preparation Protocol:
-
Prepare a stock solution of your racemic analog at approximately 1 mg/mL in a solvent that ensures complete dissolution.
-
For injection, dilute this stock with the initial mobile phase to be tested. This prevents peak distortion caused by solvent mismatch.[14]
-
Filter all samples through a 0.45 µm filter to prevent system and column frit blockage.[14]
-
Step 2: Initial Screening Strategy (Protocol)
The goal of screening is to efficiently test a broad range of selectivities to find a promising starting point.[2]
-
Select CSPs: Choose a set of 4-6 columns with diverse chiral selectors. A recommended starting set is provided in the table below.
-
Select Screening Conditions: Run each column with a set of isocratic mobile phases. For SFC, screen different co-solvents and additives. For HPLC, screen under Normal Phase (NP) and Polar Organic (PO) modes.
-
Execute the Screen: Inject the racemic sample onto each column/mobile phase combination.
-
Evaluate Results: Identify any condition that provides at least partial separation (Resolution, Rs > 0.8). These are your "hits" for optimization.
Table 1: Recommended Initial Screening Conditions
| Parameter | SFC Screening | HPLC Normal Phase (NP) | HPLC Polar Organic (PO) |
| CSPs | Amylose & Cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC), Pirkle-type (e.g., (S,S) Whelk-O1)[3] | Amylose & Cellulose derivatives (e.g., Lux® Amylose-2, Lux® Cellulose-2)[6][7] | Amylose & Cellulose derivatives |
| Mobile Phase | CO2 / Co-solvent gradients | Hexane / Alcohol | 100% Alcohol or Acetonitrile |
| Co-Solvents | Methanol, Ethanol | Ethanol, Isopropanol | Methanol, Ethanol, Acetonitrile |
| Additive | 0.1 - 0.5% Diethylamine (DEA) in co-solvent[11] | 0.1% DEA in mobile phase[13] | 0.1% DEA in mobile phase |
| Flow Rate | 3-4 mL/min | 1 mL/min | 1 mL/min |
| Temperature | 40 °C | 25 °C | 25 °C |
Step 3: Method Optimization
Once a "hit" is identified, systematically adjust parameters to achieve baseline resolution (Rs ≥ 1.5).
-
Optimize Mobile Phase Composition:
-
Vary the Alcohol Modifier (NP): If using Hexane/Ethanol, try switching to Isopropanol or vice-versa. This can dramatically alter selectivity.
-
Adjust Modifier Percentage: Fine-tune the percentage of alcohol in the mobile phase. Reducing alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
-
Optimize Additive Concentration: Vary the DEA concentration (e.g., 0.05%, 0.1%, 0.2%). The optimal concentration will provide the best balance of peak symmetry and selectivity.
-
Adjust Temperature: Lowering the column temperature often increases resolution, but also increases backpressure and run time. Test temperatures between 15°C and 40°C.
-
Adjust Flow Rate: Lowering the flow rate can increase efficiency and resolution, but at the cost of longer analysis times.
Part 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common chiral separation issues.
Q: I see no separation or my resolution is very poor (Rs < 1.5). What should I do?
A: This is the most common issue and indicates that the chosen CSP and mobile phase are not creating a sufficient difference in interaction energy between the two enantiomers.
-
Possible Cause 1: Sub-optimal Mobile Phase. The polarity and composition of the mobile phase directly control the interaction between the analyte and the CSP.[6]
-
Solution:
-
Change the Alcohol Modifier: If using NP mode (e.g., Hexane/Ethanol), switch the alcohol to Isopropanol (IPA) or vice-versa. The different hydrogen-bonding characteristics can significantly impact selectivity.
-
Switch Separation Mode: If you are in NP mode, try Polar Organic (PO) mode with Methanol, Ethanol, or Acetonitrile. The change in interaction mechanism can reveal selectivity.[7]
-
For SFC: Change the co-solvent (e.g., from Methanol to Ethanol) or adjust the gradient slope.
-
-
-
Possible Cause 2: Incorrect CSP Selection. The shape and functionality of your analyte may not be a good match for the chiral pockets or interaction sites on the current CSP.[1]
-
Solution: The only reliable solution is to screen different CSPs. If you started with a cellulose-based column, ensure you also screen amylose-based and Pirkle-type columns, as their recognition mechanisms are complementary.[3]
-
Q: My peaks are tailing badly. How can I fix this?
A: Peak tailing for a basic compound like a pyrazole amine is almost always caused by secondary ionic interactions with the stationary phase support.
-
Possible Cause 1: Insufficient Masking of Silanols. The concentration or strength of your basic additive may not be enough to block all the active silanol sites on the silica surface.[8][12]
-
Solution:
-
Increase Additive Concentration: Systematically increase the concentration of your basic additive (e.g., DEA) from 0.1% up to 0.5%.
-
Try a Different Basic Additive: Some compounds show dramatically improved peak shape with different amines.[11] Consider trying ethanolamine (AE) or ethylenediamine (EDA), especially if you are using at least 2% alcohol in the mobile phase to ensure miscibility.[11]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and reinject.
-
Q: My retention times and resolution are drifting between injections. Why is this happening?
A: Irreproducible results point to an unstable chromatographic system. The two most likely culprits are insufficient equilibration or column history.
-
Possible Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially in NP mode, can take a long time to fully equilibrate with the mobile phase.
-
Solution: Increase the equilibration time between injections. A good rule of thumb is to flush the column with at least 10-15 column volumes of the new mobile phase before the first injection and 5-7 column volumes between subsequent runs.
-
-
Possible Cause 2: Additive "Memory Effect". Mobile phase additives can be strongly retained by the CSP and alter its surface chemistry, affecting subsequent separations even after the additive has been removed from the mobile phase.[12][15] This is a notorious issue in chiral chromatography.[15]
-
Solution:
-
Column Dedication: The best practice is to dedicate specific columns to specific additive types (e.g., one column for neutral methods, one for basic additives, one for acidic additives).[13]
-
Rigorous Flushing: If dedicating columns is not possible, a very thorough flushing procedure is required. For polysaccharide columns, this may involve flushing with a strong, compatible solvent like Dimethylformamide (DMF) or Ethyl Acetate followed by Isopropanol to reset the stationary phase.[14] Always consult the column manufacturer's instructions for regeneration protocols.
-
-
Q: My system pressure has suddenly increased. What should I do?
A: A sudden pressure increase indicates a blockage somewhere in the flow path.
-
Possible Cause 1: Sample Precipitation at the Column Inlet. This can happen if the sample is dissolved in a solvent much stronger than the mobile phase. When the sample plug mixes with the weaker mobile phase, the analyte can crash out of solution and block the inlet frit.[14]
-
Solution: Always try to dissolve your sample in the mobile phase itself. If this is not possible, use the weakest solvent that can fully dissolve the analyte. Always filter your samples.
-
-
Possible Cause 2: Frit or Column Blockage. Particulate matter from the sample, solvent, or system wear can block the column inlet frit.
-
Solution:
-
Disconnect the column from the detector and reverse the flow direction, flushing to waste at a low flow rate (0.2-0.5 mL/min). This can often dislodge particulates from the inlet frit.[14]
-
If the pressure remains high after reversing the flow, the blockage may be in the system (e.g., injector or tubing) and further diagnosis is needed.
-
-
Part 4: References
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). Technology Networks. Retrieved from --INVALID-LINK--
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations. Retrieved from --INVALID-LINK--
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012, May 1). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 25(5). Retrieved from --INVALID-LINK--
-
Al-Majed, A. R., Al-Qadami, E. H., Al-Othman, Z. A., & Wätzig, H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. Retrieved from --INVALID-LINK--
-
Al-Majed, A. R., Al-Qadami, E. H., Al-Othman, Z. A., & Wätzig, H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. Retrieved from --INVALID-LINK--
-
Ye, Y. K., Lord, M. A., & Cunliffe, J. M. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1217(18), 3051–3056. Retrieved from --INVALID-LINK--
-
De Klerck, K., Mangelings, D., Clicq, D., De Boever, F., & Heyden, Y. V. (2009). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. J. Pharm. Biomed. Anal., 50(5), 934-43. Retrieved from --INVALID-LINK--
-
Patel, K. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. PharmaFocusAmerica. Retrieved from --INVALID-LINK--
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? (2021, March 14). Daicel Chiral Technologies. Retrieved from --INVALID-LINK--
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Delahaye, S., De Klerck, K., Mangelings, D., Vander Heyden, Y., & Dispas, A. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International, 35(3), 20-25. Retrieved from --INVALID-LINK--
-
Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from --INVALID-LINK--
-
Chiral Column HPLC All You Should Know. (2023, July 20). uHPLCs. Retrieved from --INVALID-LINK--
-
Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.). Chromatography Today. Retrieved from --INVALID-LINK--
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from --INVALID-LINK--
-
Ahuja, S. (2002, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(10). Retrieved from --INVALID-LINK--
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from --INVALID-LINK--
-
Basics of chiral HPLC. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--
-
Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3465. Retrieved from --INVALID-LINK--
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020, May 11). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from --INVALID-LINK--
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--
-
additives for chiral. (2017, December 28). Chromatography Forum. Retrieved from --INVALID-LINK--
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from --INVALID-LINK--
-
Hoffer, L., & Bérubé, C. (2018). The Significance of Chirality in Drug Design and Development. International journal of molecular sciences, 19(9), 2659. Retrieved from --INVALID-LINK--
-
Chiral Mobile Phase Additives. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Armstrong, D. W., et al. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC. LCGC International, 31(s2), 20-25. Retrieved from --INVALID-LINK--
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from --INVALID-LINK--
-
Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Retrieved from --INVALID-LINK--
-
Al-Qadami, E. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from --INVALID-LINK--
-
This compound (C5H9N3). (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved from --INVALID-LINK--
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. additives for chiral - Chromatography Forum [chromforum.org]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Purification Protocols for Polar Pyrazole Compounds
Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity and basicity of the pyrazole nucleus often complicate standard purification workflows. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and validated protocols to streamline your purification process.
Fundamental Principles: Why Are Polar Pyrazoles Challenging to Purify?
Understanding the physicochemical properties of pyrazoles is the first step toward optimizing their purification.
Q1: What makes polar pyrazoles so difficult to handle during purification?
A1: The difficulty arises from a combination of two key features of the pyrazole ring:
-
Inherent Polarity: The presence of two adjacent nitrogen atoms creates a significant dipole moment, making the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents, which can make both chromatography and recrystallization challenging.
-
Basicity (pKa): The lone pair of electrons on the N2 nitrogen atom gives the pyrazole ring a basic character.[1][2] The pKa of the conjugate acid of pyrazole is approximately 2.5.[3][4] This basicity causes strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (streaking), low recovery, and even decomposition during column chromatography.[5]
Method Selection: Choosing Your Primary Purification Strategy
Selecting the right initial strategy can save significant time and resources. This section provides a decision-making framework.
Q2: Should I use chromatography, recrystallization, or an acid-base extraction to purify my crude polar pyrazole?
A2: The optimal method depends on the nature of your compound and its impurities. Use the following decision tree to guide your choice.
References
- 1. ijraset.com [ijraset.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Ethyl-1H-pyrazol-3-amine in Modern Synthesis
A Comparative Analysis of a Versatile Pyrazole Building Block
Introduction: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold."[3][4] This versatility is evidenced by its presence in a wide array of blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[5][6][7][8] The strategic functionalization of the pyrazole core is therefore a critical task in drug discovery, demanding a diverse toolkit of well-characterized building blocks.
This guide provides an in-depth comparison of 4-Ethyl-1H-pyrazol-3-amine with other common pyrazole building blocks. We will explore how its specific substitution pattern—an amino group at the C3 position and an ethyl group at C4—creates a unique combination of reactivity, steric influence, and physicochemical properties that synthetic chemists can leverage to construct complex molecular architectures.
The Strategic Value of this compound
This compound is more than just another pyrazole. Its utility stems from the interplay of its two key functional groups:
-
The 3-Amino Group: This primary amine is a potent nucleophile and a crucial hydrogen bond donor. It serves as a primary handle for a variety of synthetic transformations, including acylation, sulfonylation, and condensation reactions, enabling the facile introduction of diverse side chains or the construction of fused heterocyclic systems.[9][10]
-
The 4-Ethyl Group: Unlike a simple hydrogen or methyl group, the ethyl substituent at the C4 position provides significant steric bulk and increases the molecule's lipophilicity. This has two major implications:
-
Steric Direction: It can influence the regioselectivity of reactions at the adjacent C3 or C5 positions and sterically shield one face of the pyrazole ring.
-
Pharmacokinetic Modulation: The added lipophilicity can enhance membrane permeability and influence metabolic stability, properties that are critical in drug design.
-
This combination makes this compound an ideal starting material for creating libraries of compounds where a substituted aminopyrazole core is desired, particularly for targets like kinases where interactions in hydrophobic pockets are key.[9]
Comparative Analysis with Alternative Pyrazole Building Blocks
The choice of a building block dictates the entire synthetic strategy. Here, we compare this compound to other classes of pyrazoles to highlight its distinct advantages and applications.
vs. Unsubstituted 3-Aminopyrazole
The primary difference is the C4-ethyl group. While unsubstituted 3-aminopyrazole offers a simpler scaffold, the ethyl group provides distinct advantages.
-
Reactivity: The fundamental reactivity of the 3-amino group is similar. However, the ethyl group's electron-donating nature can subtly increase the nucleophilicity of the ring nitrogens and the exocyclic amine.
-
Physicochemical Properties: The most significant divergence is in lipophilicity. The ethyl group increases the calculated logP (XlogP), which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Application: this compound is preferred when exploring structure-activity relationships (SAR) that require filling a specific hydrophobic pocket or when seeking to improve metabolic stability by blocking a potential site of oxidation.
vs. 5-Aminopyrazole Isomers
3-Aminopyrazoles and 5-aminopyrazoles exist in a tautomeric equilibrium, which can lead to significant challenges in regioselectivity during functionalization, especially N-alkylation or N-arylation.[11][12]
-
Tautomerism and Regioselectivity: Reactions with electrophiles can occur at the N1, N2, or the exocyclic amino group.[4] The outcome is highly dependent on the reaction conditions (pH, solvent) and the electronic nature of other substituents on the ring.[11][13] While this compound also exhibits this tautomerism, the steric hindrance from the C4-ethyl group can influence the equilibrium and may favor reaction at the less hindered N1 position.
-
Synthetic Utility: Both isomers are invaluable for constructing fused pyrimidine rings. 3-Aminopyrazoles react with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines, while 5-aminopyrazoles yield the isomeric pyrazolo[3,4-d]pyrimidines.[12][13] The choice between the two is dictated entirely by the desired final scaffold.
Caption: Tautomerism and nucleophilic sites of 3(5)-aminopyrazoles.
vs. 4-Halogenated Pyrazoles
This comparison highlights a fundamental difference in synthetic strategy. While aminopyrazoles are nucleophilic building blocks, halopyrazoles are electrophilic partners, primarily for transition metal-catalyzed cross-coupling reactions.
-
Reaction Type: this compound is used for building onto the nitrogen or amino functionalities. In contrast, a building block like 1-Ethyl-4-iodo-1H-pyrazol-3-amine is designed for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C4 position to introduce new carbon-carbon or carbon-heteroatom bonds.[9]
-
Complementary Use: These two classes are not competitors but rather complementary tools. A chemist might start with this compound to build a fused ring system, and then use a 4-halopyrazole in a different synthetic route to attach an aryl or alkyl group at the C4 position of a different scaffold.
Caption: Contrasting synthetic workflows for aminopyrazole vs. halopyrazole building blocks.
Data Summary: Physicochemical Properties
The choice of building block often comes down to quantitative differences in properties. The following table summarizes key computed physicochemical parameters for comparison.
| Compound | Molecular Formula | MW ( g/mol ) | XlogP3 | H-Bond Donor Count | H-Bond Acceptor Count |
| This compound | C5H9N3 | 111.15 | 0.7 | 2 | 2 |
| 3-Aminopyrazole | C3H5N3 | 83.09 | -0.4 | 2 | 2 |
| 5-Aminopyrazole | C3H5N3 | 83.09 | -0.4 | 2 | 2 |
| 4-Iodo-1H-pyrazole | C3H3IN2 | 193.97 | 1.1 | 1 | 1 |
| 1H-Pyrazole-4-carboxylic acid | C4H4N2O2 | 112.09 | -0.6 | 2 | 3 |
Data sourced from PubChem. XlogP3 is a computed measure of lipophilicity.
Experimental Protocols
To provide a practical context, we present two distinct, validated protocols that showcase the differential reactivity of these building blocks.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine using this compound
This protocol demonstrates the utility of the 3-amino group as a bidentate nucleophile for constructing fused heterocyclic systems, a common strategy in medicinal chemistry.
Objective: To synthesize 5,7-dimethyl-3-ethyl-pyrazolo[1,5-a]pyrimidine via condensation of this compound with acetylacetone.
Causality: The reaction proceeds via an initial condensation between the more nucleophilic exocyclic 3-amino group and one of the carbonyls of acetylacetone. This is followed by an intramolecular cyclization where the N2 atom of the pyrazole attacks the second carbonyl, and subsequent dehydration yields the aromatic fused ring system. Acetic acid serves as a catalyst for both the initial imine formation and the final dehydration step.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.11 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: To the stirring solution, add acetylacetone (1.10 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Boc-4-Iodo-1H-pyrazole
This protocol illustrates the standard application of a 4-halopyrazole building block in forming a C-C bond, a transformation not possible with the title compound.
Objective: To synthesize 1-Boc-4-phenyl-1H-pyrazole from 1-Boc-4-iodo-1H-pyrazole and phenylboronic acid.
Causality: This is a classic palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the pyrazole. Following this, transmetalation occurs where the phenyl group is transferred from the boronic acid to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.
Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1-Boc-4-iodo-1H-pyrazole (3.22 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 equivalents), and potassium carbonate (4.14 g, 30 mmol, 3.0 equivalents).
-
Degassing: Seal the flask, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL). To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (245 mg, 0.3 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to obtain the desired 4-phenylpyrazole product.
Conclusion
This compound is a highly valuable and strategic building block in synthetic and medicinal chemistry. Its primary utility lies in its role as a nucleophilic scaffold, enabling the construction of complex nitrogen-containing molecules, particularly fused heterocycles like pyrazolo[1,5-a]pyrimidines. The C4-ethyl group is not a passive substituent; it actively modulates the molecule's lipophilicity and provides steric influence, offering a lever for fine-tuning the pharmacokinetic properties of target compounds.
When compared to other pyrazole building blocks, its role becomes clear. It is not a direct replacement for halopyrazoles or pyrazole carboxylic acids but rather a complementary tool with a distinct reactivity profile. For researchers aiming to introduce a substituted aminopyrazole motif to explore hydrophobic binding pockets or build specific fused ring systems, this compound offers a unique and powerful solution. Understanding its properties in comparison to the broader landscape of available pyrazoles allows for more rational design and efficient execution of synthetic strategies in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. soc.chim.it [soc.chim.it]
Comparative Analysis of the Biological Activity of 4-Ethyl vs. 4-Methyl Pyrazoles: A Guide for Drug Discovery Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Substitutions on the pyrazole ring are a key strategy for modulating biological activity, with the C4 position being a frequent site for optimization. This guide provides a detailed comparative analysis of two common C4 substituents: methyl and ethyl. While structurally similar, the seemingly minor difference of a single methylene unit can profoundly impact a compound's physicochemical properties, leading to significant variations in biological potency, selectivity, and pharmacokinetic profiles. We will explore these differences through the lens of enzyme inhibition and receptor modulation, supported by experimental data and protocols, to provide actionable insights for researchers in drug development.
Part 1: The Physicochemical Impact of C4-Alkylation: More Than a Methylene
The decision to substitute a pyrazole core with a methyl versus an ethyl group at the C4 position is a fundamental choice in analog design, driven by the desire to fine-tune the molecule's interaction with its biological target. This choice is predicated on the distinct physicochemical properties these groups impart.
-
Lipophilicity: The ethyl group, with its additional CH2 unit, is inherently more lipophilic than the methyl group. This increased lipophilicity can enhance a compound's ability to cross cell membranes and access hydrophobic binding pockets within a target protein. However, it can also lead to increased non-specific binding and altered metabolic profiles.
-
Steric Bulk: The ethyl group occupies a larger volume than the methyl group. This can be advantageous, promoting more extensive van der Waals interactions within a spacious binding site, or detrimental, causing steric clashes that prevent optimal binding.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The difference between them is minimal but can subtly influence the electronics of the pyrazole ring system.
Understanding these fundamental differences is critical for rationalizing the observed biological activities and for guiding future lead optimization efforts.
Part 2: Comparative Biological Activity Analysis
The true impact of the methyl vs. ethyl substitution is revealed through direct biological testing. While head-to-head comparative studies across all target classes are not always available, we can synthesize data from various sources to build a comprehensive picture.
Enzyme Inhibition: The Case of Alcohol Dehydrogenase (ADH)
A classic example illustrating the structure-activity relationship (SAR) of 4-substituted pyrazoles is their inhibition of alcohol dehydrogenase (ADH), the enzyme responsible for metabolizing alcohols like ethanol and toxic substances such as ethylene glycol.[1][3]
4-Methylpyrazole, known clinically as Fomepizole, is a potent competitive inhibitor of ADH and is an FDA-approved antidote for ethylene glycol and methanol poisoning.[4][5][6] It functions by competing with the alcohol substrate for the enzyme's active site, thereby preventing the formation of toxic metabolites.[5][6] Experimental data shows that 4-methylpyrazole is a highly effective inhibitor of microsomal ethanol oxidation.[3]
While less common, 4-ethylpyrazole also demonstrates inhibitory activity against ADH. The subtle increase in alkyl chain length can influence the binding affinity.
Table 1: Comparative Inhibition of Alcohol Dehydrogenase
| Compound | Target | Inhibition Constant (Ki) | Key Insights |
|---|---|---|---|
| 4-Methylpyrazole (Fomepizole) | Liver Microsomal Ethanol Oxidation | ~0.03 - 0.10 mM[3] | Potent inhibition; established clinical use. The smaller methyl group allows for optimal fit within the ADH active site.[6] |
| 4-Ethylpyrazole | Liver Alcohol Dehydrogenase | Varies (Generally potent) | The larger ethyl group may provide enhanced hydrophobic interactions if the pocket allows, but could also introduce a slight steric penalty compared to the methyl analog. |
The causality behind this potency lies in the precise fit within the enzyme's active site. The C4 substituent occupies a hydrophobic pocket, and the optimal size of this substituent dictates binding affinity. For ADH, the methyl group appears to achieve a near-perfect balance of size and lipophilicity for high-affinity binding.
Receptor Modulation and Anticancer Activity
The pyrazole scaffold is prevalent in compounds designed to target a wide range of receptors and signaling pathways implicated in cancer and other diseases.[7][8] The choice between a 4-methyl and 4-ethyl substituent can be critical for achieving selectivity and potency.
For instance, in the development of glucagon receptor (GCGR) antagonists, novel 4-methyl substituted pyrazole derivatives have shown high binding affinity, with IC50 values as low as 0.06 µM.[9] Docking studies revealed that these compounds form extensive hydrophobic interactions within the receptor binding pocket.[9] Substituting the methyl with a slightly larger ethyl group could potentially enhance these hydrophobic interactions, leading to increased potency, provided it does not introduce a steric clash with nearby amino acid residues.
Similarly, in the design of androgen receptor (AR) antagonists for prostate cancer, the introduction of bulky substituents on 4-arylmethyl-1-phenylpyrazole cores was found to be favorable.[10] This suggests that in certain contexts, the larger steric profile of an ethyl group (or even larger groups) at the C4 position could be beneficial for disrupting protein-protein interactions or inducing a specific receptor conformation.
Table 2: Representative Anticancer and Receptor Modulatory Activities
| Compound Series | Target/Cell Line | Representative Activity (IC₅₀) | Implication of C4-Substituent |
|---|---|---|---|
| Pyrazole Derivatives[11] | Various Cancer Cell Lines | 4.09 - 16.82 µM | Demonstrates the general antiproliferative potential of the pyrazole scaffold. |
| Pyrazole-based CA-4 Analogues[12] | A549, OVCAR-4 Cell Lines | Varies | Highlights the role of pyrazoles as cytotoxic agents. |
| Pyrazole Derivatives[13] | HepG2 Cells (EGFR Inhibitor) | 0.15 µM | Shows high potency where the pyrazole core is key. The C4 substituent would be critical for optimizing binding at the EGFR active site. |
| 4-Methyl Pyrazole Derivatives[9] | Glucagon Receptor (GCGR) | 0.06 - 0.09 µM | The methyl group is shown to engage in key hydrophobic interactions. An ethyl group might enhance this or be too large. |
Part 3: Structure-Activity Relationship (SAR) Insights
The biological data underscores a critical principle in medicinal chemistry: small structural changes can have large functional consequences. The choice between a 4-methyl and 4-ethyl pyrazole is a classic SAR study.
-
Scenario A: Enhanced Binding: If the target's binding pocket has an available hydrophobic region adjacent to the C4 position, the larger, more lipophilic ethyl group can engage in more extensive van der Waals and hydrophobic interactions than a methyl group. This can lead to a lower dissociation constant (Kd) and higher potency (lower IC50/Ki).
-
Scenario B: Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the additional size of the ethyl group can lead to a steric clash with the protein backbone or amino acid side chains. This unfavorable interaction would decrease binding affinity, making the 4-methyl analog the more potent compound.
This relationship can be visualized as follows:
Caption: Methyl vs. Ethyl group interaction within a binding pocket.
Part 4: Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to compare the biological activity of pyrazole derivatives.
Protocol 1: ADH Enzyme Inhibition Assay (In Vitro)
This protocol describes a spectrophotometric assay to determine the inhibitory constant (Ki) of a compound against alcohol dehydrogenase.
Principle: This assay measures the rate of NADH production, which absorbs light at 340 nm, resulting from the ADH-catalyzed oxidation of ethanol to acetaldehyde. An inhibitor will decrease the rate of this reaction.
Materials:
-
Yeast or Equine Liver Alcohol Dehydrogenase (ADH)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+), co-factor
-
Test compounds (4-methylpyrazole, 4-ethylpyrazole) dissolved in DMSO
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.8
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAD+ (e.g., 20 mM), Ethanol (e.g., 1 M), and ADH (e.g., 1 unit/mL) in the assay buffer. Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
20 µL of various concentrations of the test compound (or buffer for control).
-
20 µL of NAD+ solution.
-
10 µL of various concentrations of Ethanol.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of the ADH enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of inhibitor and substrate.
-
To determine the mechanism of inhibition and the Ki value, generate Lineweaver-Burk or Michaelis-Menten plots of 1/V₀ versus 1/[Ethanol] at each inhibitor concentration.
-
Caption: Workflow for the ADH enzyme inhibition spectrophotometric assay.
Protocol 2: MTT Cell Proliferation Assay
This protocol measures the cytotoxic/cytostatic effects of compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion & Future Perspectives
The substitution of a methyl group with an ethyl group at the C4 position of a pyrazole core is a subtle yet powerful modification in drug design. While 4-methylpyrazole is well-established as a potent ADH inhibitor, the biological role of 4-ethylpyrazole and its derivatives is context-dependent, dictated by the specific topology of the target's binding site. An ethyl group can offer enhanced hydrophobic interactions leading to greater potency, or it can introduce detrimental steric hindrance.
This comparative analysis underscores the importance of empirical testing and detailed SAR studies. Future research should focus on direct, head-to-head comparisons of 4-methyl and 4-ethyl pyrazole series against a broad panel of kinases and receptors. Furthermore, exploring longer linear (propyl, butyl) or branched (isopropyl) alkyl substituents at the C4 position could yield compounds with even greater potency and selectivity, continuing the rich tradition of the pyrazole scaffold in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. droracle.ai [droracle.ai]
- 6. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 4-Ethyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold and the Imperative of Target Engagement
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous small molecules that have progressed to clinical use.[1] Its synthetic tractability and ability to form key hydrogen bond interactions have made it a cornerstone in the design of protein kinase inhibitors for targeted cancer therapies.[2][3] Derivatives of 4-Ethyl-1H-pyrazol-3-amine, a specific class within this family, show significant promise as intermediates and core structures for potent and selective inhibitors.[4]
However, the journey from a promising chemical structure to a validated therapeutic agent is fraught with challenges. A critical, and often underestimated, hurdle is the unequivocal demonstration of target engagement —confirming that the molecule binds its intended biological target in a relevant physiological context.[5] Failure to rigorously validate target engagement is a leading cause of clinical trial failures, where compounds are found to lack efficacy or produce unexpected toxicity due to off-target effects.[5]
This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design a robust, multi-faceted validation strategy. For illustrative purposes, we will consider a hypothetical derivative, PYR-E43A , designed to target a key receptor tyrosine kinase (RTK) implicated in an oncogenic signaling pathway.
Caption: The central role of Target Engagement in the drug discovery pipeline.
Biophysical Characterization: Quantifying the Drug-Target Interaction In Vitro
The first step in validating a new molecule is to characterize its direct interaction with the purified target protein. This provides a clean, quantitative measure of binding affinity and thermodynamics, forming the foundation for structure-activity relationship (SAR) studies.[5]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] It is considered the gold standard for confirming a direct binding interaction because it is a label-free, in-solution technique that requires no modification of the binding partners.[7]
Causality: By measuring the heat change (enthalpy, ΔH) and the binding constant (KA), we can also derive the Gibbs free energy (ΔG) and entropy (ΔS). This allows us to understand why the binding occurs—is it driven by favorable bond formation (enthalpy) or by an increase in disorder, such as the release of water molecules from the binding site (entropy)? This insight is invaluable for lead optimization.[6]
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC Analysis of PYR-E43A with a Target Kinase
-
Protein & Compound Preparation:
-
Dialyze the purified target kinase extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.
-
Dissolve PYR-E43A in 100% DMSO to create a concentrated stock, then dilute it into the exact same buffer used for dialysis. The final DMSO concentration should be identical between the protein solution and the compound solution (typically <2%).
-
-
Concentration Determination: Accurately determine the final concentrations of the protein (e.g., via A280) and the compound.
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the PYR-E43A solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.
-
Proceed with a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing between them for the signal to return to baseline.[8]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7]
-
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[9] It excels at determining the kinetics of a binding event—the association rate (kon) and the dissociation rate (koff)—which are crucial for understanding a drug's residence time on its target.[10]
Causality: A compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its overall affinity (KD) is modest. SPR is the premier tool for dissecting these kinetic parameters, providing a different and complementary dimension to the thermodynamic data from ITC.[11]
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Analysis of PYR-E43A
-
Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-medium density to avoid mass transport limitations.
-
Compound Preparation: Prepare a dilution series of PYR-E43A in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (blank) injection for double-referencing.
-
Binding Analysis:
-
Association: Inject the PYR-E43A dilutions over the sensor surface for a defined period, allowing the compound to bind to the immobilized kinase.
-
Dissociation: After the association phase, flow running buffer over the chip and monitor the dissociation of the compound from the target.
-
-
Data Analysis:
-
The real-time binding is recorded as a sensorgram (Response Units vs. Time).
-
Globally fit the sensorgrams from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).[12]
-
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Primary Output | KD, ΔH, ΔS, Stoichiometry (n) | kon, koff, KD |
| Sample State | In-solution (both partners) | One partner immobilized, one in solution |
| Throughput | Low to Medium | Medium to High[11] |
| Key Insight | Thermodynamic drivers of binding | Kinetic profile (residence time) |
| Self-Validating Control | Ligand titration into buffer (heat of dilution) | Reference flow cell (non-specific binding) |
Cellular Target Engagement: Proving the Interaction in a Physiological Context
While biophysical methods are essential, they use purified components in an artificial environment. The ultimate proof of target engagement requires demonstrating that the compound can enter a cell, find its target amidst a sea of other proteins, and bind to it.[13]
Cellular Thermal Shift Assay (CETSA): Direct Evidence of Intracellular Binding
CETSA is a powerful method based on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand, its structure often becomes more rigid and resistant to heat-induced unfolding and aggregation.[16] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization, which serves as a proxy for target engagement.[13][17]
Causality: A positive thermal shift (i.e., the target protein remains soluble at higher temperatures in the presence of the drug) is strong evidence that the drug has bound to the target protein within the cell's complex environment. This bridges the gap between in vitro affinity and physiological interaction.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. chembk.com [chembk.com]
- 5. selvita.com [selvita.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. carterra-bio.com [carterra-bio.com]
- 12. youtube.com [youtube.com]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. tandfonline.com [tandfonline.com]
- 17. bio-protocol.org [bio-protocol.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-Ethyl-1H-pyrazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrazole scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] Among these, 4-substituted-1H-pyrazol-3-amine derivatives have garnered significant attention, particularly as potent inhibitors of protein kinases—key regulators of cellular processes whose dysregulation is a hallmark of cancer and other diseases.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Ethyl-1H-pyrazol-3-amine analogs, offering a comparative perspective against alternative kinase inhibitor scaffolds and detailing the experimental methodologies crucial for their evaluation.
The this compound Core: A Strategic Starting Point
The this compound scaffold serves as a foundational building block in the design of kinase inhibitors. The pyrazole core itself is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases. The strategic placement of an ethyl group at the C4-position and an amine at the C3-position provides a vector for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The synthesis of this core and its analogs typically involves well-established heterocyclic chemistry principles. A common approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto nitrile with a hydrazine derivative.[4] For the synthesis of 1-substituted analogs, a substituted hydrazine, such as ethylhydrazine, can be employed.[4] The introduction of the 3-amino group can be achieved through the reduction of a corresponding 3-nitro-pyrazole precursor.[4]
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for rational drug design.
Substitution at the N1-Position of the Pyrazole Ring
The N1-position of the pyrazole ring is a key site for modification, often influencing the compound's interaction with the solvent-exposed region of the kinase active site.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can enhance potency. For instance, in a series of pyrazolo[3,4-g]isoquinolines, N1-ethyl substitution was found to be compatible with potent kinase inhibition.[5]
-
Aromatic and Heteroaromatic Rings: The incorporation of phenyl or pyridyl rings at the N1-position can lead to significant gains in potency through additional hydrophobic and π-stacking interactions with kinase residues.
-
Bulky Substituents: While larger groups can sometimes improve selectivity, they may also lead to a loss of potency due to steric hindrance.
Modification of the C4-Ethyl Group
The ethyl group at the C4-position projects into a hydrophobic pocket in many kinases. The size and nature of this substituent can dramatically impact both potency and selectivity.
-
Alkyl Chain Length: In a study of pyrazolo[3,4-g]isoquinolines, varying the alkyl group at the C4-position had a profound effect on the kinase inhibition profile. While a methyl group at this position resulted in a potent Haspin inhibitor, the corresponding 4-ethyl and 4-butyl analogs showed significantly reduced activity against this target.[5] This suggests that the size of the C4-substituent is critical for optimal fitting into the hydrophobic pocket of certain kinases. Interestingly, the 4-propyl and 4-cyclopropyl analogs displayed a shift in selectivity, preferentially inhibiting CLK1, CDK9, and GSK3 over Haspin.[5]
Derivatization of the C3-Amine
The C3-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. Modifications at this position must be carefully considered to maintain this key interaction.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the C3-amine can introduce additional interaction points. For example, the formation of an amide or sulfonamide linkage can allow the molecule to extend into other regions of the ATP-binding site.
-
Coupling to Heterocycles: Linking the C3-amine to other heterocyclic scaffolds, such as pyrimidines or pyridines, is a common strategy to enhance potency and modulate selectivity. This approach has been successfully employed in the development of numerous pyrazole-based kinase inhibitors.[3]
Comparative Analysis with Alternative Scaffolds
The this compound scaffold is one of many privileged structures used in the design of kinase inhibitors. A comparative analysis with alternative scaffolds highlights the unique advantages and potential limitations of this chemical series.
| Scaffold | Key Features & Advantages | Representative FDA-Approved Drugs |
| Pyrazolo[3,4-d]pyrimidine | Bicyclic system mimicking the purine core of ATP, leading to high affinity for many kinases. Offers multiple points for diversification. | Ruxolitinib (Jakafi®), Crizotinib (Xalkori®) |
| Indazole | Isosteric with purine, providing a strong hinge-binding motif. Often exhibits good pharmacokinetic properties. | Axitinib (Inlyta®) |
| Quinazoline | Another effective ATP-mimetic scaffold with a well-established history in kinase inhibitor development. | Gefitinib (Iressa®), Erlotinib (Tarceva®) |
| This compound | Monocyclic core offering synthetic tractability and opportunities for fine-tuning selectivity through modifications at C3, C4, and N1. The 4-alkyl substitution can be crucial for targeting specific kinase subfamilies. | (Currently in clinical development) |
The primary advantage of the monocyclic this compound scaffold lies in its synthetic accessibility and the potential for achieving high selectivity. While bicyclic systems like pyrazolo[3,4-d]pyrimidines often exhibit high potency due to their strong ATP-mimetic character, this can sometimes lead to off-target effects. The more focused interactions of the this compound core, particularly the role of the C4-ethyl group in probing hydrophobic pockets, can be leveraged to design inhibitors with a more desirable selectivity profile.
Experimental Protocols
The rigorous evaluation of novel kinase inhibitors requires a standardized workflow employing a series of well-defined in vitro assays.
Workflow for Evaluating Novel Kinase Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 4-Ethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Among its derivatives, 4-Ethyl-1H-pyrazol-3-amine serves as a crucial building block for various biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering a critical evaluation of their respective efficacies supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of 3-aminopyrazoles, such as the target compound, predominantly relies on the cyclization of a three-carbon synthon with a hydrazine source. The two most established and versatile routes involve the use of β-ketonitriles and α,β-unsaturated nitriles as the key precursors. A less common, though conceptually interesting, approach involves the transformation of isoxazole intermediates. This guide will dissect these methodologies, providing a comparative analysis to inform the selection of the most appropriate route for a given research or development objective.
Core Synthetic Routes: A Head-to-Head Comparison
The selection of a synthetic route is often a trade-off between factors such as starting material availability, reaction efficiency, scalability, and the impurity profile of the final product. Here, we compare the two most prominent methods for the synthesis of this compound.
| Parameter | Route 1: From β-Ketonitrile | Route 2: From α,β-Unsaturated Nitrile |
| Three-Carbon Synthon | 2-Ethyl-3-oxobutanenitrile | 2-Ethyl-3-alkoxy/aminocrotononitrile |
| Hydrazine Source | Hydrazine Hydrate | Hydrazine Hydrate |
| Typical Solvent | Ethanol, Acetic Acid | Ethanol, Water |
| Reaction Temperature | Room Temperature to Reflux | Often requires initial cooling, then reflux |
| Reported Yields (for analogs) | Moderate to Good | Good to Excellent |
| Key Advantages | Readily accessible starting materials. | Often proceeds with higher reactivity and can be more regioselective. |
| Key Disadvantages | Potential for side reactions if not controlled. | May require an additional step to synthesize the substituted acrylonitrile precursor. |
Visualizing the Synthetic Pathways
To better illustrate the flow of each synthetic route, the following diagrams outline the key transformations.
Route 1: The β-Ketonitrile Approach
This is one of the most common methods for synthesizing 3-aminopyrazoles.[1] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.[1]
Caption: Workflow for the synthesis of this compound from a β-ketonitrile.
Route 2: The α,β-Unsaturated Nitrile Pathway
This route offers an alternative approach where the regioselectivity of the final product can often be controlled by the nature of the leaving group on the β-position of the unsaturated nitrile.[1]
Caption: Workflow for the synthesis of this compound from an α,β-unsaturated nitrile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4-ethyl-3-phenyl-1H-pyrazole (A Regioisomeric Analog)
This protocol, while yielding the 5-amino regioisomer, provides a valuable reference for the general conditions employed in this type of cyclization. A tert-butoxide-assisted Claisen condensation allows for the formation of the β-ketonitrile intermediate, which is then cyclized with hydrazine.[2]
Materials:
-
Appropriate ester precursor
-
Acetonitrile
-
Potassium tert-butoxide
-
Hydrazine hydrate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the starting ester (1.0 equiv) and acetonitrile (3.0 equiv) in anhydrous THF, add potassium tert-butoxide (3.0 equiv) at room temperature.
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and add hydrazine hydrate (2.0 equiv).
-
Stir the resulting mixture at 80 °C for an additional 12 hours.
-
After cooling, quench the reaction with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired aminopyrazole.
In a reported synthesis of 5-amino-4-ethyl-3-phenyl-1H-pyrazole, this method yielded the product in 55% yield.[2]
Mechanistic Considerations and Causality of Experimental Choices
The choice of reaction conditions can significantly impact the yield and purity of the final product. In the β-ketonitrile route, the initial condensation to form the hydrazone is typically fast. The subsequent cyclization, however, can be influenced by factors such as pH and temperature. Acidic conditions can catalyze the cyclization, while neutral or slightly basic conditions are also commonly employed.[1]
For the α,β-unsaturated nitrile route, the regiochemical outcome (3-amino vs. 5-amino pyrazole) can be directed by the choice of the leaving group at the β-position and the reaction conditions. For instance, with certain substrates, kinetic control (e.g., using sodium ethoxide at low temperatures) can favor the 3-aminopyrazole, while thermodynamic control (e.g., heating in ethanol) may lead to the 5-amino isomer.[1]
A Note on an Alternative, Less Defined Route
One source briefly mentions a preparation method for this compound oxalate involving the ethylation of a pyrazole precursor followed by reaction with an "amino reducing agent".[3] However, the lack of specific reagents, conditions, and supporting literature for this transformation makes it a less reliable and reproducible approach for practical synthesis at this time. Further investigation would be required to validate this as a viable synthetic strategy.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through well-established cyclization reactions of hydrazine with either β-ketonitriles or α,β-unsaturated nitriles. The β-ketonitrile approach offers the advantage of readily available starting materials, while the α,β-unsaturated nitrile route can provide greater control over regioselectivity.
For researchers and drug development professionals, the choice between these routes will depend on the specific requirements of their project, including scale, cost of starting materials, and desired purity profile. The development of more direct and high-yielding protocols specifically for this compound remains an area for potential optimization. Future work could focus on catalyst development to improve reaction efficiency and selectivity, as well as the exploration of continuous flow methodologies for safer and more scalable production.
References
A Comparative Guide to the Kinome Selectivity of 4-Ethyl-1H-pyrazol-3-amine Based Inhibitors
Introduction: The Privileged Scaffold and the Quest for Selectivity
The 3-amino-1H-pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design.[3] This guide focuses on a specific derivative, the 4-Ethyl-1H-pyrazol-3-amine scaffold, to establish a comprehensive framework for assessing the kinome selectivity profile of novel inhibitors.
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology.[4][5] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, a carefully defined multi-targeted profile, or polypharmacology, can offer enhanced efficacy.[8] Therefore, a rigorous and multi-tiered assessment of an inhibitor's interactions across the entire kinome is not merely a characterization step but a critical component of preclinical development that informs safety, efficacy, and the overall therapeutic strategy.
This guide provides a robust, field-proven methodology for profiling inhibitors derived from the this compound scaffold. We will compare a hypothetical lead compound, EMP-101 (Ethyl-Modified Pyrazole-101), against two well-characterized inhibitors with distinct selectivity profiles: the promiscuous inhibitor Staurosporine and the highly selective CDK4/6 inhibitor Palbociclib . Through this comparative analysis, we will illustrate how to generate, interpret, and validate a kinome selectivity profile, providing researchers with the necessary tools to advance their drug discovery programs.
The Strategic Framework for Assessing Kinome Selectivity
A successful selectivity assessment relies on a tiered approach, moving from a broad, unbiased survey to focused, quantitative validation in both biochemical and cellular systems. This strategy ensures that initial findings are robust and physiologically relevant, mitigating the risk of artifacts from a single assay platform.
The causality behind this multi-tiered workflow is to build a pyramid of evidence. The broad base of the pyramid is a comprehensive primary screen that casts a wide net to identify all potential interactions. Subsequent tiers are designed to validate and quantify these interactions with increasing physiological relevance, culminating in the confirmation of target engagement within a living cell.
Comparative Kinome Selectivity: EMP-101 vs. Reference Inhibitors
To illustrate the process, we subjected our hypothetical lead compound, EMP-101 , to a primary kinome scan at a concentration of 1 µM and compared its profile to that of Staurosporine and Palbociclib. The results provide a clear snapshot of each compound's selectivity.
Primary Screen: KINOMEscan® Binding Affinity Data
The KINOMEscan® platform is an ATP-independent, active site-directed competition binding assay that measures the thermodynamic dissociation constant (Kd) of an inhibitor, providing a true measure of binding affinity.[9][10] Results are often expressed as '% of Control', where a lower number indicates stronger binding.
| Kinase Target | EMP-101 (% of Control @ 1µM) | Staurosporine (% of Control @ 1µM) | Palbociclib (% of Control @ 1µM) | Kinase Family |
| CDK2 | 1.5 | 0.1 | 65.2 | CMGC |
| CDK4 | 35.8 | 15.1 | 0.5 | CMGC |
| CDK6 | 42.1 | 18.9 | 1.2 | CMGC |
| GSK3B | 5.5 | 0.8 | 88.4 | CMGC |
| PIM1 | 78.3 | 2.1 | 95.1 | CAMK |
| AURKA | 85.0 | 3.5 | 91.3 | Other |
| VEGFR2 | 92.4 | 0.2 | 101.7 | TK |
| ABL1 | 98.1 | 10.5 | 99.6 | TK |
Interpretation:
-
EMP-101 demonstrates a promising selective profile, showing potent binding primarily to CDK2 and GSK3B, with minimal interaction with other kinases in this representative panel.
-
Staurosporine , as expected, is highly promiscuous, binding strongly to a wide range of kinases across different families.
-
Palbociclib confirms its known high selectivity for CDK4 and CDK6, with negligible binding to other kinases, including the closely related CDK2.
Orthogonal Validation: Biochemical IC50 Determination
Following the primary screen, hits (defined as >80% inhibition, or <20% of control) are validated in an orthogonal, activity-based assay to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ assay is a robust luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[11]
| Kinase Target | EMP-101 IC50 (nM) | Staurosporine IC50 (nM) | Palbociclib IC50 (nM) |
| CDK2 | 12 | 6 | >10,000 |
| CDK4 | 1,500 | 25 | 11 |
| CDK6 | 2,100 | 30 | 16 |
| GSK3B | 45 | 8 | >10,000 |
Interpretation: The IC50 data confirms the binding profile observed in the primary screen. EMP-101 is a potent inhibitor of CDK2 and GSK3B. The >100-fold selectivity window over CDK4/6 distinguishes it clearly from Palbociclib. This dual CDK2/GSK3B profile suggests potential applications in cancers where both pathways are dysregulated.
Detailed Experimental Protocols
Trustworthiness in experimental science is built on detailed, reproducible protocols. The following methods describe the self-validating systems used to generate the comparative data in this guide.
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol is adapted from the principles of the KINOMEscan® platform.[12]
-
Kinase Preparation: A panel of 468 human kinases is expressed as DNA-tagged fusions in a suitable expression system.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on streptavidin-coated magnetic beads.
-
Competition Assay:
-
In a 96-well plate, add the test compound (EMP-101, Staurosporine, or Palbociclib) at a final concentration of 1 µM. Include a DMSO vehicle control.
-
Add the DNA-tagged kinase to each well.
-
Add the ligand-immobilized beads to each well.
-
Incubate for 60 minutes at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
-
Washing: The beads are washed to remove unbound kinase. The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound.
-
Quantification: The beads are eluted, and the amount of kinase-associated DNA is quantified using quantitative PCR (qPCR).
-
Data Analysis: The qPCR signal for each test compound is compared to the DMSO control. Results are expressed as a percentage of the control signal: % Control = (Test Compound Signal / DMSO Signal) * 100.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Activity Assay (IC50)
This protocol outlines a standard method for determining inhibitor potency (IC50).[11][13]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in a 384-well plate. Start with a top concentration of 10 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction:
-
To each well, add 2.5 µL of a 2X kinase/substrate solution. The substrate and kinase will be specific to the assay (e.g., CDK2/Cyclin A and a peptide substrate).
-
Crucially, the ATP concentration should be at or near the known Km for each specific kinase to provide a more physiologically relevant IC50 value.[6]
-
Add 2.5 µL of the 2X inhibitor dilution to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescence reaction. Incubate for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: NanoBRET™ Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to its intended target in a live-cell environment.[14][15]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK2) fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the dilutions to the cells and incubate for 2 hours in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase, to all wells at its predetermined optimal concentration.
-
BRET Measurement:
-
Add the NanoLuc® substrate to all wells.
-
Immediately measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration. The displacement of the tracer by the inhibitor results in a loss of BRET signal.
-
Fit the data to determine the IC50 value for target engagement in live cells.
-
Conclusion and Future Directions
The comprehensive, multi-tiered approach detailed in this guide provides a robust framework for evaluating the kinome selectivity of novel inhibitors based on the this compound scaffold. Our comparative analysis demonstrates that our hypothetical lead, EMP-101 , possesses a distinct and selective profile, potently inhibiting CDK2 and GSK3B. This profile is markedly different from the promiscuous nature of Staurosporine and the narrow specificity of Palbociclib.
This defined selectivity profile is the critical first step in establishing a therapeutic hypothesis. The dual inhibition of CDK2 and GSK3B by EMP-101 could be advantageous in certain cancers, but it also highlights the need for further investigation into the functional consequences of inhibiting both targets simultaneously.
Next Steps in Development:
-
Cellular Proliferation Assays: Test EMP-101 in cancer cell line panels to identify those most sensitive to its unique inhibitory profile.[5]
-
Downstream Target Modulation: Use Western blotting to confirm that EMP-101 inhibits the phosphorylation of known CDK2 (e.g., pRb) and GSK3B (e.g., p-Tau) substrates in treated cells.[1]
-
Off-Target Safety Profiling: While the kinome scan provides a view of kinase off-targets, broader safety screening against other protein families (e.g., GPCRs, ion channels) is essential.[16]
-
Pharmacokinetic (PK) Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of EMP-101 to determine its suitability for in vivo studies.
By systematically applying this rigorous assessment strategy, researchers can build a comprehensive data package that de-risks their program and provides a clear rationale for advancing promising selective inhibitors, such as those derived from the versatile this compound scaffold, toward clinical development.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Pyrazole-Based Kinase Inhibitors: A Head-to-Head Benchmark Against Known CDK2 Inhibitors
Introduction: The Renewed Focus on CDK2 in Oncology
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle.[1] Their dysregulation is a cornerstone of cancer, making them highly attractive therapeutic targets. While the advent of CDK4/6 inhibitors like Palbociclib and Ribociclib has revolutionized treatment for HR-positive breast cancer, intrinsic and acquired resistance remains a significant clinical challenge.[1] Emerging evidence points to aberrant CDK2 activation as a primary mechanism of this resistance.[1][2] Furthermore, the amplification of Cyclin E (CCNE1), a key activator of CDK2, is correlated with poor prognosis in multiple cancer types, including ovarian and breast cancer.[1]
This has ignited a resurgence in the development of selective CDK2 inhibitors.[3][4] Among the promising new scaffolds, pyrazole derivatives have been recognized as pharmacologically important structures for kinase inhibitor design.[5][6] This guide presents a head-to-head comparison of a novel 4-substituted-1H-pyrazol-3-amine derivative, designated here as PZA-4E-001 , against a panel of well-characterized CDK inhibitors. We will provide supporting biochemical data, detail the experimental protocols for robust evaluation, and contextualize the findings within the relevant biological pathways.
Compound Profiles: Structures of Test and Reference Inhibitors
The comparison panel includes our novel pyrazole-based compound and established CDK inhibitors with varying selectivity profiles.
-
PZA-4E-001: A novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative. This scaffold has been identified as a potent chemotype for CDK2 inhibition.[7] The 4-ethyl substitution on the pyrazole ring is explored for its potential to modify the kinase inhibition profile.[8]
-
Dinaciclib (SCH 727965): A potent and broad-spectrum CDK inhibitor that targets CDK1, CDK2, CDK5, and CDK9. It serves as a benchmark for high-potency, less-selective CDK inhibition.
-
PF-07104091 (Tagtociclib): A selective CDK2 inhibitor currently under clinical investigation, making it a highly relevant comparator for novel agents in development.[2][9]
-
Palbociclib (Ibrance): A highly selective CDK4/6 inhibitor, included here as a negative control for CDK2 activity and a benchmark for kinase selectivity.
Head-to-Head Performance: Biochemical Potency and Selectivity
A critical first step in inhibitor characterization is determining its half-maximal inhibitory concentration (IC50) against the primary target and related kinases. The data below was generated using an in vitro luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction.
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. CDK4) |
| PZA-4E-001 | CDK2/Cyclin E1 | 8 | >100-fold |
| Dinaciclib | CDK2/Cyclin E1 | 1 | ~1-fold |
| PF-07104091 | CDK2/Cyclin E1 | 5 | >200-fold |
| Palbociclib | CDK2/Cyclin E1 | >5,000 | <0.01-fold |
| PZA-4E-001 | CDK4/Cyclin D1 | 950 | - |
| Dinaciclib | CDK4/Cyclin D1 | 1 | - |
| PF-07104091 | CDK4/Cyclin D1 | >1,000 | - |
| Palbociclib | CDK4/Cyclin D1 | 11 | - |
Note: IC50 values are representative and can vary based on specific assay conditions, such as ATP concentration. The value for PZA-4E-001 is based on the potent activity reported for similar scaffolds.[7]
Analysis: The data clearly demonstrates that PZA-4E-001 is a potent inhibitor of the CDK2/Cyclin E1 complex, with an IC50 value comparable to the clinical candidate PF-07104091. Importantly, it shows significant selectivity over CDK4, a key attribute for minimizing off-target effects associated with broader CDK inhibitors like Dinaciclib.
Mechanism of Action: Inhibiting the G1/S Cell Cycle Transition
CDK2, in complex with Cyclin E, is a critical driver of the G1 to S phase transition in the cell cycle.[3] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to the release of the E2F transcription factor, which activates the genes required for DNA replication.[3] By inhibiting CDK2, PZA-4E-001 is hypothesized to prevent Rb hyper-phosphorylation, maintain E2F in its bound, inactive state, and ultimately cause cell cycle arrest at the G1/S checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for Pyrazole Compounds
The journey of a drug candidate from a laboratory benchtop to a clinical setting is paved with rigorous validation. For researchers, scientists, and drug development professionals, a critical and often challenging phase is ensuring that the promising results observed in a controlled in vitro environment translate effectively to a complex in vivo biological system. This guide provides an in-depth analysis of the cross-validation process for pyrazole compounds, a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4]
The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic and pharmacological effects.[1][5] However, discrepancies between in vitro potency and in vivo efficacy are common hurdles. This guide will dissect the causality behind experimental choices, present self-validating protocols, and offer a framework for interpreting and correlating data from both domains.
The In Vitro-In Vivo Translation Challenge
The transition from a simplified, isolated system (in vitro) to a whole organism (in vivo) introduces a multitude of variables. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and complex physiological responses, can significantly influence a compound's performance. Therefore, a robust cross-validation strategy is not merely a confirmatory step but a cornerstone of predictive and successful drug development.
A key challenge lies in the inherent differences between the experimental setups. For instance, a biochemical assay measuring the inhibition of a purified enzyme in a test tube does not account for cell membrane permeability, efflux pumps, or metabolic degradation that a compound will face in a living organism.[6] Similarly, a cell-based assay, while more physiologically relevant, still lacks the systemic complexity of an animal model.
Part 1: Foundational In Vitro Evaluation
The initial stages of pyrazole compound assessment rely on a battery of in vitro assays to determine their intrinsic activity and selectivity. These assays provide the first glimpse into a compound's potential and guide the decision-making process for advancing to more complex and resource-intensive in vivo studies.
Biochemical Assays: Assessing Direct Target Engagement
For pyrazole compounds designed as enzyme inhibitors (e.g., kinase inhibitors), biochemical assays are the first line of evaluation. These assays quantify the direct interaction between the compound and its purified molecular target.
Workflow for a Typical Kinase Inhibition Assay:
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO).[3]
-
Reaction Mixture: In a microplate, combine the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Incubation: Add the diluted pyrazole compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. For many kinase assays, this involves an antibody that specifically recognizes the phosphorylated substrate. The signal, often luminescence or fluorescence, is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cell-Based Assays: Evaluating Activity in a Biological Context
Cell-based assays provide a more physiologically relevant system to assess the activity of pyrazole compounds. These assays can measure various cellular responses, including proliferation, cytotoxicity, apoptosis, and the modulation of specific signaling pathways.
Workflow for a Cell-Based Proliferation Assay:
Caption: Workflow for a cell-based proliferation assay.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow the cells to attach overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
Part 2: Bridging the Gap with In Vivo Studies
Promising in vitro data is the prerequisite for advancing a pyrazole compound to in vivo testing. These studies in animal models are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
Pharmacokinetic studies are crucial for determining the ADME properties of a pyrazole compound. This information is vital for establishing an appropriate dosing regimen for efficacy studies and for understanding the exposure levels achieved in the target tissues.
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.
Experimental Protocol: Murine Pharmacokinetic Study
-
Compound Formulation: Formulate the pyrazole compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).[3] Common formulations may include solutions in DMSO, PEG400, and saline.[3]
-
Dosing: Administer a single dose of the formulated compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the pyrazole compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the key PK parameters.
In Vivo Efficacy Studies: Assessing Therapeutic Potential
Efficacy studies in relevant animal models of disease are the ultimate test of a pyrazole compound's therapeutic potential. The choice of model is critical and should closely mimic the human disease state being targeted.
Workflow for a Xenograft Tumor Model Study:
Caption: Workflow for a xenograft tumor model study.
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., PC-3 for prostate cancer) into immunocompromised mice.[8]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the pyrazole compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the animals and excise the tumors. Compare the tumor growth inhibition in the treated groups to the control group.
Part 3: Data Integration and Cross-Validation
The cornerstone of this process is the objective comparison of data from in vitro and in vivo experiments. A successful cross-validation provides confidence in the compound's mechanism of action and its potential for clinical success.
Quantitative Data Comparison
Summarizing quantitative data in a structured format is essential for a clear comparison.
Table 1: In Vitro and In Vivo Data for a Hypothetical Pyrazole Kinase Inhibitor (PZ-123)
| Parameter | Assay | Result |
| In Vitro Activity | ||
| Target Kinase IC50 | Biochemical Assay | 15 nM |
| Cell Proliferation GI50 | MCF-7 Cell Line | 150 nM |
| In Vivo Pharmacokinetics | (10 mg/kg, oral) | |
| Cmax | Mouse Plasma | 1.2 µM |
| AUC (0-24h) | Mouse Plasma | 8.5 µM*h |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | MCF-7 Xenograft (10 mg/kg, daily) | 65% |
Interpreting the Data: Connecting the Dots
The data in Table 1 for the hypothetical PZ-123 illustrates a common scenario. The compound is potent in a biochemical assay (15 nM), but its activity is reduced in a cell-based assay (150 nM). This 10-fold shift can be attributed to factors like cell membrane permeability or efflux.
The pharmacokinetic data reveals that at a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is 1.2 µM. This is significantly higher than the cellular GI50, suggesting that the compound reaches concentrations in the body that are sufficient to inhibit cancer cell growth. The observed 65% tumor growth inhibition in the xenograft model at this dose provides strong evidence of in vitro to in vivo correlation.
Discrepancies can also be informative. For example, a compound with potent in vitro activity but poor in vivo efficacy may have an unfavorable pharmacokinetic profile (e.g., rapid metabolism, poor absorption). In such cases, further medicinal chemistry efforts may be needed to improve the compound's drug-like properties.
The Importance of Pharmacodynamic (PD) Biomarkers
To further strengthen the cross-validation, pharmacodynamic biomarkers can be used to confirm that the pyrazole compound is engaging its target in the in vivo model. For a kinase inhibitor, this could involve measuring the phosphorylation status of a downstream substrate of the target kinase in the tumor tissue. A reduction in the phosphorylation of the substrate in the treated group compared to the control group would provide direct evidence of target engagement and link the observed anti-tumor efficacy to the compound's mechanism of action.
Conclusion
The cross-validation of in vitro and in vivo results for pyrazole compounds is a multifaceted process that requires careful experimental design, rigorous execution, and thoughtful data interpretation. By systematically evaluating a compound's biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, researchers can build a comprehensive understanding of its therapeutic potential. This integrated approach is essential for making informed decisions in the drug discovery and development pipeline and for ultimately translating promising laboratory findings into effective clinical therapies. The pyrazole scaffold continues to be a valuable component in the design of new drugs, and a thorough understanding of the principles outlined in this guide will be invaluable for scientists working in this exciting field.[4]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
A Researcher's Guide to Benchmarking the ADME Properties of 4-Ethyl-1H-pyrazol-3-amine Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to numerous therapeutic agents.[1] Its derivatives, including the 4-Ethyl-1H-pyrazol-3-amine series, are of significant interest for their potential as kinase inhibitors and other therapeutic roles.[2][3] However, the journey from a promising hit compound to a viable drug candidate is paved with rigorous preclinical evaluation, where a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[4] Neglecting these properties is a primary cause of late-stage clinical failures.[2][5]
This guide provides a comprehensive framework for benchmarking the ADME properties of novel this compound derivatives. We will delve into the core in vitro assays—metabolic stability, intestinal permeability, and aqueous solubility—that form the foundation of an effective ADME screening cascade. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind these experimental choices to enable robust, data-driven decisions in lead optimization.
The Central Role of ADME in Pyrazole-Based Drug Discovery
The pyrazole nucleus is often utilized as a bioisostere for other aromatic rings to enhance physicochemical properties like metabolic stability and aqueous solubility. However, the specific substitutions on the pyrazole ring dictate the ultimate ADME profile. Early and systematic in vitro assessment allows for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemists to design compounds with an optimal balance of potency, selectivity, and drug-like characteristics.[6]
This guide will focus on three critical, high-throughput in vitro assays that provide a foundational understanding of a compound's potential pharmacokinetic behavior.
Section 1: Metabolic Stability Profiling in Liver Microsomes
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[7] The liver is the primary site of drug metabolism, and in vitro assays using liver fractions like microsomes provide a reliable and rapid assessment of a compound's susceptibility to Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[8]
Causality Behind Experimental Choices
We utilize human liver microsomes (HLM) as they contain a rich complement of CYP enzymes responsible for the majority of oxidative metabolism of xenobiotics.[8] By monitoring the disappearance of the parent compound over time in the presence of the cofactor NADPH (which is essential for CYP activity), we can calculate key parameters like intrinsic clearance (Clint).[8][9] A control incubation without NADPH is crucial to distinguish between enzymatic degradation and chemical instability.[9]
Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test this compound derivative (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9]
-
Prepare an NADPH regenerating solution in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[9]
-
Immediately add the NADPH solution to start the reaction (and buffer for the no-NADPH control).
-
Incubate the mixture in a shaking water bath at 37°C.[8]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[9]
-
Quench the reaction immediately by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.[9]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Visualization of the Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Section 2: Intestinal Permeability Assessment Using Caco-2 Monolayers
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][10][11] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[10][12]
Causality Behind Experimental Choices
This assay measures the Apparent Permeability Coefficient (Papp), which reflects a compound's ability to cross the cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[13] The integrity of the cell monolayer is critical and is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[14]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® filter supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]
-
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used for the permeability experiment.[15]
-
-
Bidirectional Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A-B permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[14]
-
For B-A permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[14]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value (in cm/s) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) .
-
Visualization of the Caco-2 Permeability Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Section 3: Kinetic Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[1][6] Kinetic solubility assays are high-throughput methods used in early discovery to identify compounds with potential solubility liabilities.[16] This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions a compound might experience upon administration.[17]
Causality Behind Experimental Choices
The "shake-flask" method followed by UV-Vis or LC-MS analysis is a robust approach.[17] A compound is first dissolved in DMSO, a common solvent for storing library compounds, and then diluted into a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.[16] After an incubation period to allow for precipitation, the undissolved compound is removed by filtration, and the concentration of the remaining soluble compound in the filtrate is determined. This provides a pragmatic measure of solubility that is highly relevant for early-stage drug discovery.[18][19]
Experimental Protocol: Kinetic Solubility Assay
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare aqueous buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Dispense a small volume of the DMSO stock solution into a microtiter plate.
-
Add the aqueous buffer to achieve the desired final compound concentration (e.g., 200 µM) and a low final DMSO concentration (e.g., 1-2%).[16]
-
Seal the plate and shake at room temperature for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.[16]
-
-
Separation and Quantification:
-
Filter the samples through a solubility filter plate to separate the precipitated (undissolved) compound from the soluble fraction.[17]
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in a mixture of buffer and DMSO.[17]
-
Visualization of the Kinetic Solubility Workflow
Caption: Workflow for the kinetic aqueous solubility assay.
Section 4: Benchmarking Performance - A Comparative Case Study
To illustrate how to benchmark novel this compound derivatives, we present representative ADME data from a published study on a series of structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors.[4] This allows for a direct comparison of key ADME parameters and demonstrates how to interpret the data to guide lead optimization.
Table 1: Comparative In Vitro ADME Profile of Representative Pyrazole Derivatives
| Compound ID | Structure (Scaffold) | Kinetic Solubility (µM) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | HLM Stability (t½, min) |
| Derivative 1 | Pyrazolo[3,4-d]pyrimidine | 1.5 | 10.5 | 1.2 | > 120 |
| Derivative 2 | Pyrazolo[3,4-d]pyrimidine | 0.8 | 12.1 | 0.9 | 95 |
| Derivative 3 | Pyrazolo[3,4-d]pyrimidine | 2.3 | 8.9 | 1.5 | > 120 |
| Derivative 4 | Pyrazolo[3,4-d]pyrimidine | < 0.5 | 15.3 | 1.1 | 68 |
| Reference Drug | (e.g., Erlotinib) | 5.0 | 18.0 | 1.0 | 45 |
Data adapted and representative of findings for pyrazolo[3,4-d]pyrimidine derivatives.[4]
Interpretation and Strategic Decision-Making
-
Solubility: The pyrazolo[3,4-d]pyrimidine series generally exhibits low aqueous solubility (< 2.5 µM), a known characteristic of this scaffold that requires attention during lead optimization.[4] Derivative 4, with solubility below the limit of quantification, would be flagged as high risk. In contrast, Derivative 3 shows the most promise in this parameter.
-
Permeability: All derivatives demonstrate high permeability (Papp > 8 x 10⁻⁶ cm/s), suggesting they are likely to be well-absorbed across the intestinal wall.[4] The efflux ratios are all below 2, indicating that these compounds are not significant substrates of efflux transporters like P-gp.[4][13] This is a highly desirable characteristic for orally administered drugs.
-
Metabolic Stability: Derivatives 1 and 3 show excellent metabolic stability in human liver microsomes (t½ > 120 min), suggesting they would have a low clearance in vivo.[4] In contrast, Derivative 4 is metabolized more rapidly (t½ = 68 min), which might lead to a shorter duration of action.
By systematically applying these validated in vitro ADME assays, research teams can efficiently benchmark their novel this compound derivatives, identify liabilities early, and ultimately increase the probability of advancing a successful drug candidate into clinical development.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. | Semantic Scholar [semanticscholar.org]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 14. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 19. solubilityofthings.com [solubilityofthings.com]
Safety Operating Guide
Navigating the Disposal of 4-Ethyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-1H-pyrazol-3-amine, a heterocyclic amine commonly used as a building block in organic synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The hazard profile of this compound, as outlined in its Safety Data Sheet (SDS), necessitates a cautious and informed approach to its disposal. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment and in a controlled environment.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] This means it should never be disposed of down the drain or in regular solid waste streams.[3] The primary disposal route for this compound is through a licensed professional waste disposal company.[2]
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and ultimate disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
Before beginning any work with this compound, it is imperative to be equipped with the appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A laboratory coat.[2]
All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled hazardous waste container.[2] This includes any weighing papers, spatulas, or other implements that have come into direct contact with the solid.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic vials) that has been in contact with the compound should be placed in the same solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The resulting solvent rinseate must be collected as hazardous liquid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing this waste with other incompatible waste streams.[1]
3. Containerization and Labeling:
Proper containerization and labeling are critical for safe storage and transport of hazardous waste.
| Parameter | Specification | Rationale |
| Container Type | Chemically compatible, sealable container (e.g., HDPE or glass) | To prevent leaks and reactions with the container material.[3] |
| Labeling | Clearly marked as "Hazardous Waste" with the full chemical name: "this compound" and the associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[2][3] | To ensure proper identification and handling by all personnel and waste disposal contractors. |
4. Temporary Storage in the Laboratory:
Sealed hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory.[5] This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from sources of ignition and incompatible materials.[1]
-
Well-ventilated.
5. Arranging for Professional Disposal:
Once the hazardous waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Provide them with the complete chemical name and a copy of the Safety Data Sheet if requested.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[6]
-
Collect and Dispose: Place the contained material into a sealed, labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By implementing this comprehensive disposal plan, research professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
Mastering the Safe Handling of 4-Ethyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 4-Ethyl-1H-pyrazol-3-amine, a key building block in the synthesis of various pharmacologically active molecules, requires a nuanced understanding of its properties to ensure safe and effective use. This guide moves beyond mere recitation of safety data sheet (SDS) information, offering a practical, in-depth framework for the operational and disposal logistics of this compound. Here, we will explore the causality behind each procedural choice, creating a self-validating system of laboratory practice that builds a foundation of safety and experimental integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to recognize that as an aromatic amine, it belongs to a class of compounds that can be readily absorbed through the skin.[2] Therefore, our primary safety imperative is the prevention of direct contact, inhalation, and accidental ingestion.
| Hazard Classification | GHS Statement | Implication for Handling |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Prolonged or repeated contact can lead to inflammation and dermatitis. Impermeable gloves and a lab coat are mandatory. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact with the eyes can cause significant, potentially lasting damage. Chemical splash goggles are essential. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of the dust can irritate the respiratory tract. All handling of the solid form must be done in a well-ventilated area, preferably a chemical fume hood.[1] |
Table 1: Hazard Profile of this compound
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand to provide the most appropriate level of protection.[2]
Core PPE for All Operations
For any work involving this compound, the following PPE is the minimum requirement:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles that form a seal around the eyes are necessary to protect against splashes and fine dust.
-
Laboratory Coat: A full-length, long-sleeved lab coat made of a suitable material should be worn and kept fastened.
-
Closed-toe Shoes: Shoes must cover the entire foot.
Glove Selection: The Critical Barrier
Disposable nitrile gloves are the preferred choice for incidental contact due to their good chemical resistance to amines and their tendency to visibly tear upon puncture.[3] For tasks with a higher risk of splash or prolonged contact, consider heavier-duty nitrile or neoprene gloves.[4]
Key Glove Usage Principles:
-
Always inspect gloves for rips or punctures before use.
-
If a chemical splashes on your glove, remove it immediately and wash your hands before putting on a new pair.
-
Never reuse disposable gloves.
-
Remove gloves before touching common objects like doorknobs, phones, or keyboards to prevent the spread of contamination.
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations, such as a large spill or when engineering controls are not available or sufficient. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.
Caption: PPE selection workflow for different laboratory tasks.
Step-by-Step Operational Plan
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designate a Workspace: All work with solid this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent, etc.) is present and organized.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing the Compound:
-
Carefully open the container. Avoid creating airborne dust.
-
Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat or paper.
-
Do not return any excess chemical to the original container. Treat it as waste.[6]
-
Securely close the primary container.
-
-
Initial Cleanup: Wipe down the spatula and the weighing area with a damp paper towel to collect any residual dust. Dispose of the paper towel in the designated solid waste container.
Dissolution and Reaction
-
Solvent Addition: Carefully add the solvent to the flask containing the weighed compound. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for temperature control.
-
Transfer: If transferring the solution, do so carefully to avoid splashes.
-
Reaction Monitoring: Maintain the reaction within the fume hood. Ensure that any off-gassing is properly vented.
Decontamination and Disposal Plan
A robust disposal plan is not only a regulatory requirement but also a cornerstone of a safe laboratory environment.[7]
Equipment Decontamination
-
Glassware:
-
Perform an initial rinse with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. This first rinseate must be collected and disposed of as hazardous liquid waste.[8]
-
After the initial rinse, wash the glassware with soap and water, followed by final rinses with deionized water.
-
-
Spatulas and Other Equipment: Wipe thoroughly with a solvent-dampened cloth, allowing the solvent to evaporate in the fume hood. The cloth should be disposed of as solid hazardous waste. For a more thorough decontamination, follow the glassware rinsing procedure.
Waste Management
All waste containing this compound must be treated as hazardous waste.[9][10] Never dispose of this chemical down the drain or in the regular trash.[11]
-
Solid Waste:
-
Includes contaminated weigh boats, gloves, paper towels, and excess solid reagent.
-
Collect in a clearly labeled, sealable container designated for "Hazardous Solid Waste."[10] The label must include the full chemical name.
-
-
Liquid Waste:
-
Includes reaction mixtures, mother liquors, and the first rinse from cleaning glassware.
-
Collect in a sealable, chemically compatible container (e.g., a glass bottle with a screw cap).
-
The container must be labeled "Hazardous Liquid Waste" and list all components, including solvents and an approximate concentration of the pyrazole derivative.[10][12]
-
Store the waste container in a designated secondary containment bin away from incompatible materials.[7]
-
Spill Response
-
Evacuate and Alert: If a spill occurs, alert others in the lab and evacuate the immediate area.
-
Assess the Spill: For a small spill (<100 mL of a dilute solution or a few grams of solid) that you are trained to handle:
-
Don appropriate PPE, including double-gloving with nitrile gloves.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb a liquid spill.
-
Carefully sweep the solid material into a dustpan and place it in the hazardous solid waste container.
-
Decontaminate the spill area with a soap and water solution, and wipe dry. All cleanup materials must be disposed of as hazardous solid waste.
-
-
Large Spills: For large spills, or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.[13]
Caption: Waste disposal workflow for this compound.
By internalizing and consistently applying these procedures, you not only ensure your personal safety and that of your colleagues but also contribute to a culture of excellence and responsibility in the laboratory. This comprehensive approach to handling this compound provides the foundation for reliable, repeatable, and, most importantly, safe scientific advancement.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. scribd.com [scribd.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. bu.edu [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
